molecular formula C24H47NO7 B15540952 Psychosine-d5

Psychosine-d5

Cat. No.: B15540952
M. Wt: 466.7 g/mol
InChI Key: HHJTWTPUPVQKNA-LTNFHSIGSA-N
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Description

Psychosine-d5 is a useful research compound. Its molecular formula is C24H47NO7 and its molecular weight is 466.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H47NO7

Molecular Weight

466.7 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-17,17,18,18,18-pentadeuterio-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1/i1D3,2D2

InChI Key

HHJTWTPUPVQKNA-LTNFHSIGSA-N

Origin of Product

United States

Foundational & Exploratory

Psychosine-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Biomarker and Research Tool in Krabbe Disease

Introduction

Psychosine-d5 is the deuterium-labeled form of psychosine (B1678307) (galactosylsphingosine), a cytotoxic lysosphingolipid that serves as a critical biomarker for Krabbe disease.[1] Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC). This enzymatic defect leads to the accumulation of psychosine in the nervous system, triggering widespread demyelination and severe neurological damage.[2] this compound is an indispensable tool in the accurate quantification of endogenous psychosine levels, primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] This technical guide provides a comprehensive overview of this compound, its chemical properties, its role in experimental protocols, and the pathological signaling pathways of its unlabeled counterpart.

Chemical Structure and Properties

Psychosine is a glycosylsphingoid composed of a sphingosine (B13886) base attached to a galactose residue.[5] The "-d5" designation in this compound indicates that five hydrogen atoms in the sphingosine tail have been replaced with deuterium (B1214612) atoms. This isotopic labeling increases the molecular weight of the molecule without significantly altering its chemical properties, allowing it to be distinguished from endogenous psychosine by mass spectrometry.[3]

Chemical Structure of Psychosine

Caption: Chemical structure of Psychosine (Galactosylsphingosine).

The deuterium atoms in this compound are typically located on the terminal methyl and adjacent methylene (B1212753) groups of the sphingosine fatty acid chain. This stable isotope labeling ensures that this compound co-elutes with unlabeled psychosine during chromatography and experiences similar ionization efficiency, making it an ideal internal standard.[3]

Physicochemical Properties
PropertyValue (Psychosine)Value (this compound)Reference
Molecular Formula C24H47NO7C24H42D5NO7[5][6]
Molecular Weight 461.63 g/mol ~466.66 g/mol [6]
CAS Number 2238-90-62260670-12-8[6]

Role in Krabbe Disease Diagnosis and Monitoring

The quantification of psychosine in biological samples, particularly in dried blood spots (DBS), is a critical second-tier test in newborn screening for Krabbe disease.[4][7] Elevated levels of psychosine are highly indicative of the disease, and its concentration can help differentiate between infantile and later-onset forms.[3] this compound is fundamental to the accuracy and precision of these measurements.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for psychosine quantification.[8] The method involves the extraction of lipids from a biological sample, followed by chromatographic separation and detection by a mass spectrometer. This compound is added to the sample at a known concentration at the beginning of the extraction process.

Mass Spectrometry Parameters

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3] In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Psychosine 462.3282.3~25-35
Psychosine 462.3300.3~20-30
This compound 467.3287.3~25-35
This compound 467.3305.3~20-30

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and specific method.

The ratio of the peak area of endogenous psychosine to the peak area of the this compound internal standard is used to calculate the concentration of psychosine in the sample. This ratiometric approach corrects for any sample loss during preparation and for variations in instrument response.

Experimental Protocols

The following is a generalized protocol for the quantification of psychosine in dried blood spots using this compound as an internal standard.

Experimental Workflow for Psychosine Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis punch 1. Punch 3mm disc from Dried Blood Spot add_is 2. Add this compound Internal Standard in Methanol (B129727) punch->add_is vortex 3. Vortex and Incubate add_is->vortex centrifuge 4. Centrifuge to pellet debris vortex->centrifuge transfer 5. Transfer supernatant to a new plate centrifuge->transfer evaporate 6. Evaporate solvent transfer->evaporate reconstitute 7. Reconstitute in injection solvent evaporate->reconstitute inject 8. Inject sample onto LC column reconstitute->inject separate 9. Chromatographic separation of analytes inject->separate ionize 10. Electrospray Ionization (ESI) separate->ionize detect 11. Mass Spectrometric Detection (MRM) ionize->detect integrate 12. Integrate peak areas of Psychosine and this compound detect->integrate calculate 13. Calculate Peak Area Ratio integrate->calculate quantify 14. Quantify Psychosine concentration using calibration curve calculate->quantify

Caption: Workflow for Psychosine quantification in DBS.

Detailed Methodology
  • Sample Preparation:

    • A 3 mm disc is punched from a dried blood spot card.

    • The disc is placed in a well of a 96-well plate.

    • A solution of this compound in methanol (e.g., 100 µL of 10 ng/mL) is added to each well.

    • The plate is sealed and vortexed, then incubated at room temperature with shaking for 30-60 minutes to extract the lipids.

    • The plate is centrifuged to pellet the paper disc and any other solid debris.

    • The supernatant containing the extracted lipids is carefully transferred to a new 96-well plate.

    • The solvent is evaporated to dryness under a stream of nitrogen.

    • The dried extract is reconstituted in a suitable injection solvent (e.g., 50-100 µL of methanol/water).

  • LC-MS/MS Analysis:

    • An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

    • Chromatographic separation is typically achieved using a C18 or a HILIC column with a gradient elution of mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.

    • The eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source operating in positive ion mode.

    • The mass spectrometer is set to monitor the specific MRM transitions for psychosine and this compound as detailed in the table above.

  • Data Analysis:

    • The peak areas for the endogenous psychosine and the this compound internal standard are integrated using the instrument's software.

    • A calibration curve is generated by analyzing a series of standards with known concentrations of psychosine and a fixed concentration of this compound.

    • The concentration of psychosine in the unknown samples is determined by interpolating the peak area ratio against the calibration curve.

Pathophysiological Signaling of Psychosine

The accumulation of psychosine is highly toxic to various cell types, particularly oligodendrocytes, the myelin-producing cells of the central nervous system. Psychosine exerts its cytotoxic effects through multiple mechanisms, disrupting cellular homeostasis and inducing apoptosis.

Interaction with G Protein-Coupled Receptor TDAG8

Psychosine has been identified as a ligand for the G protein-coupled receptor TDAG8 (T-cell death-associated gene 8).[9] Activation of TDAG8 by psychosine can lead to an increase in intracellular calcium and an inhibition of adenylyl cyclase, ultimately affecting cell survival and morphology.[10] This interaction is implicated in the formation of multinucleated "globoid cells," a pathological hallmark of Krabbe disease.[9][10]

G Psychosine Psychosine TDAG8 TDAG8 (GPR65) Psychosine->TDAG8 Binds to G_protein G Protein Activation TDAG8->G_protein Activates Ca_increase ↑ Intracellular Ca2+ G_protein->Ca_increase AC_inhibition ↓ Adenylyl Cyclase G_protein->AC_inhibition Cytoskeletal_rearrangement Cytoskeletal Rearrangement Ca_increase->Cytoskeletal_rearrangement Apoptosis Apoptosis AC_inhibition->Apoptosis Globoid_cell Globoid Cell Formation Cytoskeletal_rearrangement->Globoid_cell

Caption: Psychosine signaling through the TDAG8 receptor.

Inhibition of Protein Kinase C (PKC)

Psychosine is a known inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways, including cell proliferation, differentiation, and survival.[11] The inhibitory mechanism is thought to involve the disruption of the interaction between PKC and its lipid cofactors on the cell membrane, preventing its activation and translocation.[12][13] This inhibition of PKC signaling can contribute to the apoptotic cell death observed in Krabbe disease.

G Psychosine Psychosine Membrane Cell Membrane Psychosine->Membrane Accumulates in PKC Protein Kinase C (PKC) PKC_activation PKC Activation & Translocation PKC->PKC_activation Requires membrane binding Membrane->PKC_activation Disrupts interaction with PKC Downstream_signaling Downstream Signaling PKC_activation->Downstream_signaling Cell_survival ↓ Cell Survival Downstream_signaling->Cell_survival Leads to

Caption: Inhibition of PKC by Psychosine accumulation.

Conclusion

This compound is a vital analytical tool for researchers and clinicians working on Krabbe disease. Its use as an internal standard ensures the reliable quantification of psychosine, facilitating early diagnosis, disease monitoring, and the evaluation of therapeutic interventions. Understanding the chemical properties of this compound and the pathophysiological roles of its unlabeled counterpart is essential for advancing research and developing effective treatments for this devastating neurodegenerative disorder. The continued use of this compound in highly sensitive analytical methods will undoubtedly play a crucial role in improving outcomes for patients with Krabbe disease.

References

Psychosine vs. Psychosine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of Psychosine (B1678307) and its deuterated isotopologue, Psychosine-d5. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental differences, presents key quantitative data, details experimental protocols for their use, and visualizes associated signaling pathways.

Core Differences and Physicochemical Properties

Psychosine is a cytotoxic lysosphingolipid that accumulates in individuals with Krabbe disease, a rare, inherited neurodegenerative disorder. Its deuterated counterpart, this compound, serves as a critical internal standard for the accurate quantification of psychosine in biological samples using mass spectrometry. The primary distinction lies in the substitution of five hydrogen atoms with deuterium (B1214612) atoms in this compound. This isotopic labeling results in a higher molecular weight while maintaining nearly identical chemical properties to endogenous psychosine.

Below is a summary of their key physicochemical properties:

PropertyPsychosineThis compound
Molecular Formula C₂₄H₄₇NO₇[1][2][3]C₂₄H₄₂D₅NO₇[4]
Molecular Weight 461.63 g/mol [1][2][3][5]466.66 g/mol [4][6]
Physical State Solid[1]-
pKa (amine group) 7.18 ± 0.05[7]-
Primary Application Biomarker for Krabbe disease[8][9], cytotoxic lipid in research[8][9]Internal standard for mass spectrometry[4][10]

Experimental Protocol: Quantification of Psychosine in Dried Blood Spots using LC-MS/MS

The quantification of psychosine is crucial for the diagnosis and monitoring of Krabbe disease. The following protocol outlines a common method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Objective: To accurately measure the concentration of psychosine in dried blood spot (DBS) samples.

Materials:

  • Dried blood spot punches (3-mm)

  • Methanol (B129727)

  • This compound internal standard solution (e.g., 1 nM in methanol)

  • Waters TQS-MS/MS instrument (or equivalent)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

Methodology:

  • Sample Preparation:

    • A 3-mm punch from a dried blood spot is placed into a well of a microtiter plate.

    • The psychosine is extracted from the DBS punch by adding a specific volume of methanol containing the this compound internal standard[11].

    • The plate is sealed and incubated to allow for complete extraction.

    • Following incubation, the extract is transferred to a new plate for analysis.

  • Liquid Chromatography:

    • The extracted sample is injected into a liquid chromatography system equipped with a HILIC column.

    • A gradient elution is employed to separate psychosine and its structural isomers, such as glucosylsphingosine[12].

  • Tandem Mass Spectrometry:

    • The eluent from the LC system is introduced into a tandem mass spectrometer operating in the positive ion mode.

    • Multiple Reaction Monitoring (MRM) is used to detect and quantify psychosine and this compound. Specific precursor-to-product ion transitions are monitored for each analyte. For example, a common transition for psychosine is m/z 462.3 → 282.3[12].

  • Data Analysis:

    • The concentration of psychosine in the sample is determined by calculating the ratio of the peak area of endogenous psychosine to the peak area of the this compound internal standard.

    • A calibration curve is generated using known concentrations of psychosine to ensure accurate quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis dbs Dried Blood Spot (3-mm punch) extraction Extraction with Methanol + this compound (Internal Standard) dbs->extraction extract Psychosine-containing Extract extraction->extract lc HILIC Separation extract->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Analysis (Peak Area Ratio) ms->data result result data->result Quantified Psychosine Concentration

Experimental workflow for psychosine quantification.

Signaling Pathways Modulated by Psychosine

Psychosine is a bioactive lipid that can influence several cellular signaling pathways, contributing to its cytotoxicity and the pathology of Krabbe disease.

Inhibition of Protein Kinase C (PKC)

Psychosine is a known inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes. Evidence suggests that psychosine alters the lipid environment of cellular membranes, which in turn inhibits the translocation of activated PKC to the membrane, a necessary step for its function[13][14]. This disruption of PKC signaling can have widespread downstream effects on cell proliferation, differentiation, and apoptosis.

cluster_inhibition Psychosine Psychosine Membrane Cell Membrane (Lipid Raft Alteration) Psychosine->Membrane accumulates in & perturbs inhibition Inhibition Psychosine->inhibition inhibits translocation PKC_active Active PKC Membrane->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Activation Signal (e.g., DAG, Ca2+) PKC_active->Membrane Translocation to Membrane Downstream Downstream Signaling (e.g., Proliferation, Survival) PKC_active->Downstream

Psychosine's inhibition of PKC signaling.
Modulation of Inflammatory Signaling

Psychosine can potentiate inflammatory responses. In astrocytes, it has been shown to enhance the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines. This, in turn, can lead to the increased expression of inducible nitric oxide synthase (iNOS) through the nuclear translocation of transcription factors like AP-1 and C/EBP, without directly affecting the NF-κB pathway in this context[15].

Psychosine Psychosine Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Psychosine->Cytokines potentiates LPS LPS LPS->Cytokines AP1_CEBP AP-1 & C/EBP Cytokines->AP1_CEBP induces nuclear translocation iNOS iNOS Expression AP1_CEBP->iNOS NO Nitric Oxide Production iNOS->NO

Psychosine's role in inflammatory signaling.
Interaction with G Protein-Coupled Receptor TDAG8

Psychosine has been identified as a ligand for the T cell death-associated gene 8 (TDAG8), an orphan G protein-coupled receptor[16]. Activation of TDAG8 by psychosine can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, it is important to note that some studies have contested whether psychosine is a direct ligand for TDAG8, suggesting its effects may be independent of this receptor in certain cell types[17]. Further research is needed to fully elucidate this interaction.

Psychosine Psychosine TDAG8 TDAG8 Receptor Psychosine->TDAG8 binds to G_protein G Protein TDAG8->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion

References

Synthesis and Isotopic Labeling of Psychosine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Psychosine-d5, a crucial internal standard for the quantification of psychosine (B1678307) (galactosylsphingosine). Psychosine is a key biomarker for Krabbe disease, a rare and devastating lysosomal storage disorder. Accurate quantification of psychosine is essential for early diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This document outlines a plausible synthetic pathway, details experimental protocols, presents expected analytical data, and visualizes the relevant biological context.

Introduction to Psychosine and its Deuterated Analog

Psychosine is a cytotoxic glycosphingolipid that accumulates in the nervous system of individuals with Krabbe disease due to a deficiency in the lysosomal enzyme galactosylceramidase (GALC). This accumulation leads to widespread demyelination and severe neurological damage. This compound, a deuterium-labeled version of psychosine, serves as an ideal internal standard for mass spectrometry-based quantification methods due to its similar chemical and physical properties to the unlabeled analyte, with a distinct mass difference that allows for precise measurement.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed pathway begins with the selective deuteration of a protected sphingosine (B13886) derivative, followed by deprotection and enzymatic galactosylation.

G cluster_deuteration Stage 1: Deuteration of Sphingosine Precursor cluster_glycosylation Stage 2: Glycosylation Protected_Sphingosine Protected Sphingosine Derivative Deuterated_Precursor Protected Sphingosine-d5 Protected_Sphingosine->Deuterated_Precursor Deuterium (B1214612) Source (e.g., D2O, NaBD4) Catalyst Deprotected_Sphingosine_d5 Sphingosine-d5 Deuterated_Precursor->Deprotected_Sphingosine_d5 Deprotection Psychosine_d5 This compound Deprotected_Sphingosine_d5->Psychosine_d5 UDP-galactose:sphingosine galactosyltransferase UDP_Galactose UDP-Galactose UDP_Galactose->Psychosine_d5

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Stage 1: Synthesis of Sphingosine-d5

This stage focuses on the introduction of deuterium atoms onto the sphingosine backbone. Protecting groups are crucial to ensure regioselectivity.

  • Protection of Sphingosine: The amino and hydroxyl groups of commercially available sphingosine are protected to prevent unwanted side reactions. A common strategy involves the use of a tetrachlorophthalimide group for the amine and silyl (B83357) ethers for the hydroxyl groups.

  • Deuteration: The deuteration can be achieved through various methods. One effective approach involves the reduction of an α,β-unsaturated ketone precursor of sphingosine with sodium borodeuteride (NaBD4) in a deuterated solvent like methanol-d4. This introduces deuterium at specific positions.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the free deuterated sphingosine (Sphingosine-d5).

2.2.2. Stage 2: Enzymatic Glycosylation of Sphingosine-d5

The final step is the enzymatic transfer of a galactose moiety to the deuterated sphingosine.

  • Reaction Mixture: A buffered solution containing Sphingosine-d5, UDP-galactose, and the enzyme UDP-galactose:sphingosine galactosyltransferase is prepared.

  • Incubation: The reaction mixture is incubated at an optimal temperature (typically 37°C) and pH for the enzyme's activity.

  • Purification: The resulting this compound is purified from the reaction mixture using chromatographic techniques, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

Quantitative Data for Synthesis

While a specific literature source for the yields of this compound synthesis is unavailable, the following table provides estimated yields based on similar reported chemical transformations.

StepReactionReagentsEstimated Yield (%)
1Protection of SphingosineTetrachlorophthalic anhydride, TBDMSCl85-95
2DeuterationNaBD4, Methanol-d470-85
3DeprotectionHydrazine, TBAF80-90
4Enzymatic GlycosylationUDP-galactose, Sphingosine galactosyltransferase60-75
Overall 35-55

Characterization and Quality Control

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the mass of the deuterated compound and assessing its isotopic purity.

Expected Mass Spectrometry Data:

ParameterValue
Molecular FormulaC₂₄H₄₂D₅NO₇
Molecular Weight466.66 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Expected [M+H]⁺m/z 467.7

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to be similar to that of unlabeled psychosine, with key fragments showing a +5 Da mass shift.

G M_H [M+H]⁺ m/z 467.7 Loss_H2O [M+H - H₂O]⁺ m/z 449.7 M_H->Loss_H2O - H₂O Loss_Gal [M+H - Galactose]⁺ m/z 305.3 M_H->Loss_Gal - C₆H₁₀O₅ Loss_Gal_H2O [M+H - Galactose - H₂O]⁺ m/z 287.3 Loss_Gal->Loss_Gal_H2O - H₂O

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels.

Expected ¹H NMR Spectral Changes:

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions of the sphingosine backbone will be absent or significantly reduced in intensity.

Expected ¹³C NMR Spectral Changes:

In the ¹³C NMR spectrum, the signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield.

Biological Context: Psychosine Signaling Pathways

Psychosine exerts its cytotoxic effects by dysregulating several key cellular signaling pathways. Understanding these pathways is crucial for developing therapeutic strategies for Krabbe disease.

G Psychosine Psychosine TDAG8 TDAG8 (GPCR) Psychosine->TDAG8 PKC Protein Kinase C (PKC) Inhibition Psychosine->PKC Mitochondrial_Dysfunction Mitochondrial Dysfunction Psychosine->Mitochondrial_Dysfunction JNK_NFkB JNK and NF-κB Pathways Activation Psychosine->JNK_NFkB Apoptosis Apoptosis TDAG8->Apoptosis PKC->Apoptosis Mitochondrial_Dysfunction->Apoptosis JNK_NFkB->Apoptosis Demyelination Demyelination Apoptosis->Demyelination

Caption: Key signaling pathways affected by psychosine.

Psychosine has been identified as a ligand for the G protein-coupled receptor TDAG8.[1] Its accumulation also leads to the inhibition of protein kinase C (PKC), mitochondrial dysfunction, and the activation of stress-related pathways involving Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[2][3][4] These disruptions ultimately converge on apoptotic pathways, leading to the death of oligodendrocytes and the progressive demyelination characteristic of Krabbe disease.

Conclusion

The synthesis of this compound is a critical enabling step for research into Krabbe disease. While a definitive, published protocol is not available, a robust chemoenzymatic strategy can be formulated based on established methodologies. The detailed characterization of the synthesized standard is paramount to ensure its suitability for quantitative applications. The availability of high-quality this compound will continue to support the development of diagnostics and therapeutics for this devastating neurodegenerative disorder.

References

Physical and chemical properties of Psychosine-d5.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Psychosine-d5, a deuterated analog of psychosine (B1678307). This document is intended to serve as a core resource for researchers utilizing this compound in experimental settings, particularly in the context of Krabbe disease research and the development of related therapeutic interventions.

Core Physical and Chemical Properties

This compound is a deuterated form of galactosylsphingosine, a cytotoxic lipid that accumulates in individuals with Krabbe disease due to a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous psychosine.[1]

PropertyValueReference
Chemical Name Galactosyl(β) Sphingosine-d5[2]
Synonyms Galactosylsphingosine-d5[2]
Molecular Formula C₂₄H₄₂D₅NO₇Avanti Polar Lipids
Molecular Weight 466.66 g/mol [2]
CAS Number 2260670-12-8[2]
Appearance Crystalline solid[3]
Purity ≥95%[3]
Storage Conditions -20°C in powder form for up to 3 years[2]
Shipping Conditions Blue Ice[2]

Experimental Protocols

Quantification of Psychosine in Dried Blood Spots (DBS) using LC-MS/MS with this compound Internal Standard

This protocol is adapted from established methods for the newborn screening of Krabbe disease.[4][5]

2.1.1. Materials

  • Psychosine

  • This compound (internal standard)

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Dried blood spot punches (3-mm)

  • 96-well plates

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2.1.2. Preparation of Standard and Internal Standard Solutions

  • Prepare a stock solution of Psychosine in methanol.

  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions of the Psychosine stock solution with methanol to create calibration standards at desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, and 200 nM).[4]

  • Prepare a working internal standard solution of this compound in methanol (e.g., 6.25 nM).[4]

2.1.3. Sample Preparation and Extraction

  • Place one 3-mm DBS punch into each well of a 96-well plate.

  • To each well, add the this compound internal standard solution.

  • Add methanol to each well to extract psychosine and this compound from the DBS.

  • Seal the plate and rotate at ambient temperature for 30 minutes.[4]

  • Centrifuge the plate to pellet the DBS paper.[4]

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.[4]

  • Reconstitute the dried extract in a solution of 50:50 methanol:acetonitrile.[4]

2.1.4. LC-MS/MS Analysis

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Chromatographic separation is typically achieved using a HILIC column.[4]

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6]

  • Monitor the following MRM transitions:

    • Psychosine: quantifier m/z 462.3 → m/z 282.4; qualifier m/z 462.3 → m/z 264.4[6]

    • This compound: quantifier m/z 467.3 → m/z 287.4; qualifier m/z 467.3 → m/z 269.4[6]

  • Quantify the amount of psychosine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis DBS DBS Punch Add_Solvent Add Methanol DBS->Add_Solvent IS This compound Internal Standard IS->Add_Solvent Incubate Incubate & Rotate Add_Solvent->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Quantification LCMS->Data

Caption: Workflow for Psychosine Quantification in DBS.

Signaling Pathways and Biological Effects of Psychosine

Psychosine accumulation is the primary pathogenic driver in Krabbe disease, leading to widespread demyelination and neurodegeneration. Its cytotoxicity is mediated through multiple signaling pathways. This compound is a critical tool for accurately measuring psychosine levels and studying these pathological processes.

Psychosine has been shown to induce apoptosis and cell death in various cell types, particularly oligodendrocytes, the myelin-producing cells of the central nervous system.[7] This toxicity is linked to its ability to disrupt cellular membranes and modulate key signaling cascades.

Key signaling pathways affected by psychosine include:

  • Protein Kinase C (PKC) Inhibition: Psychosine is a known inhibitor of PKC, a crucial enzyme in various cellular functions.[8] By accumulating in lipid rafts, psychosine can alter the membrane environment and inhibit the translocation and activation of PKC.[7]

  • Induction of Apoptosis: Psychosine triggers apoptotic cell death through caspase-dependent pathways.[9]

  • Mitochondrial Dysfunction: It can lead to mitochondrial dysfunction, further contributing to cellular stress and apoptosis.[9]

  • Modulation of Stress-Activated Kinases: Psychosine can modulate the activity of stress-activated protein kinases such as JNK (c-Jun N-terminal kinase) and the transcription factor NF-κB.[9]

psychosine_signaling Psychosine Psychosine Accumulation Membrane Membrane Disruption (Lipid Rafts) Psychosine->Membrane Mitochondria Mitochondrial Dysfunction Psychosine->Mitochondria StressKinase JNK / NF-κB Modulation Psychosine->StressKinase PKC PKC Inhibition Membrane->PKC Apoptosis Oligodendrocyte Apoptosis PKC->Apoptosis Caspase Caspase Activation Mitochondria->Caspase StressKinase->Caspase Caspase->Apoptosis Demyelination Demyelination Apoptosis->Demyelination

Caption: Psychosine-Induced Cellular Signaling Pathways.

Conclusion

This compound is an indispensable tool for researchers investigating the pathophysiology of Krabbe disease and for the development and monitoring of therapeutic strategies. Its use as an internal standard allows for the precise and accurate quantification of psychosine in various biological matrices. A thorough understanding of its properties and the experimental protocols for its use is essential for obtaining reliable and reproducible data. The signaling pathways disrupted by psychosine highlight potential targets for therapeutic intervention, and the continued use of this compound in research will be crucial for advancing our understanding and treatment of this devastating neurodegenerative disorder.

References

Understanding the In Vivo Metabolism of Psychosine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychosine (B1678307), or galactosylsphingosine, is a cytotoxic lysosphingolipid that accumulates in the nervous system of individuals with Krabbe disease, a rare and devastating demyelinating disorder. This accumulation is due to a deficiency in the lysosomal enzyme galactosylceramidase (GALC), which is responsible for the degradation of psychosine and galactosylceramide. The "psychosine hypothesis" posits that the accumulation of this lipid is a primary driver of the pathology seen in Krabbe disease, leading to the death of myelin-producing cells (oligodendrocytes and Schwann cells) and subsequent neurodegeneration.[1][2]

Psychosine-d5 is a deuterated analog of psychosine, which is widely used as an internal standard in mass spectrometry-based quantitative studies. Its chemical properties are nearly identical to endogenous psychosine, allowing for accurate measurement of psychosine levels in biological samples. While the primary application of this compound is as a tracer for quantification, understanding its presumed metabolic fate in vivo is crucial for interpreting experimental results and for its application in drug development and metabolic studies. This technical guide provides a comprehensive overview of the known metabolism of psychosine and the inferred in vivo behavior of this compound, along with detailed experimental protocols and quantitative data.

It is important to note that direct in vivo metabolic studies specifically tracking the fate of the this compound molecule are not extensively available in the public domain. The information presented herein is a synthesis of the known metabolic pathways of endogenous psychosine and the principles of using deuterated compounds in metabolic research.

Psychosine Metabolism: Anabolic and Catabolic Pathways

The metabolism of psychosine involves both its synthesis (anabolism) and breakdown (catabolism).

Anabolic Pathways (Synthesis)

There are two primary proposed pathways for the synthesis of psychosine in vivo:

  • Galactosylation of Sphingosine (B13886): This pathway involves the direct transfer of a galactose moiety from UDP-galactose to sphingosine. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[3][4]

  • Deacylation of Galactosylceramide: A more recently identified and significant pathway involves the deacylation of galactosylceramide, a major component of myelin. This reaction is catalyzed by the lysosomal enzyme acid ceramidase (ACDase).[1][5] This pathway is particularly relevant in the context of Krabbe disease, where GALC deficiency leads to an accumulation of its substrates.

Catabolic Pathway (Degradation)

The primary and essential catabolic pathway for psychosine is its hydrolysis into galactose and sphingosine. This reaction is catalyzed by the lysosomal enzyme galactosylceramidase (GALC).[2][4] A deficiency in GALC activity leads to the pathological accumulation of psychosine.

Inferred In Vivo Metabolism of this compound

This compound is synthesized with five deuterium (B1214612) atoms on the sphingosine backbone. In vivo, it is presumed to follow the same metabolic pathways as its endogenous, non-deuterated counterpart. The deuterium atoms create a stable isotopic label that does not typically exchange under physiological conditions and is not expected to be metabolized off the core molecule.

Therefore, the anticipated in vivo metabolism of this compound would be its degradation by GALC into galactose and d5-sphingosine. In the context of its use as an internal standard for short-term experiments, it is assumed that the administered this compound is not significantly metabolized, allowing for accurate quantification of the endogenous analyte.

Signaling Pathways and Pathophysiology of Psychosine Accumulation

The accumulation of psychosine is highly cytotoxic and disrupts several cellular processes and signaling pathways:

  • Lipid Raft Disruption: Psychosine has been shown to accumulate in lipid rafts, which are specialized membrane microdomains rich in cholesterol and sphingolipids. This accumulation alters the architecture and function of these rafts, which are critical for cellular signaling.[6][7]

  • Protein Kinase C (PKC) Inhibition: The disruption of lipid rafts by psychosine can interfere with the localization and activity of signaling proteins, such as Protein Kinase C (PKC), which is involved in a wide range of cellular processes including proliferation and apoptosis.[7]

  • Apoptosis Induction: Psychosine is a potent inducer of apoptosis, or programmed cell death, in oligodendrocytes and other cell types.[6]

  • Extracellular Vesicle Secretion: Psychosine can alter membrane dynamics, leading to increased shedding of extracellular vesicles (EVs). It has been found that a fraction of psychosine in the brain of a mouse model of Krabbe disease is associated with these secreted EVs, suggesting a potential mechanism for the spread of this toxic lipid.[8][9]

Quantitative Data on Psychosine Levels

The following tables summarize quantitative data on psychosine levels from various studies, primarily in the twitcher mouse model of Krabbe disease and in human samples. This compound is used as an internal standard to obtain these measurements.

Table 1: Psychosine Levels in the Brain of Twitcher Mice

Brain RegionGenotypeAge (Postnatal Days)Psychosine Concentration (ng/mg tissue)Reference
Anterior BrainWildtype41~0[10]
Anterior BrainTwitcher (untreated)Moribund (~41)5.8[10]
Anterior BrainTwitcher (AAV1-GALC treated)MoribundNormalized to wildtype levels[10]
Posterior BrainWildtype41~0[10]
Posterior BrainTwitcher (untreated)Moribund (~41)11.8[10]
Posterior BrainTwitcher (AAV1-GALC treated)MoribundReduced by an average of 77%[10]

Table 2: Psychosine Levels in the Serum of Twitcher Mice

GenotypeAge (Postnatal Days)Psychosine Concentration (ng/mL)Reference
WildtypeVariousNot significant[11]
TwitcherProgressing with age2.53 to 33.27[11]
Twitcher40Maximum of 33.27[11]

Table 3: Psychosine Levels in Human Dried Blood Spots (DBS)

CohortPsychosine Concentration (ng/mL)Reference
Known Krabbe Patients7 to 50[12]
Newborns with Infantile Krabbe Disease23 to 73[12]
Asymptomatic Infants with Low GALC Activity1.7 to 5.7[12]

Experimental Protocols

Protocol 1: Quantification of Psychosine in Brain Tissue using this compound Internal Standard

This protocol is adapted from methodologies used in studies of the twitcher mouse model.[10]

1. Sample Preparation:

  • Excise and weigh brain tissue (e.g., anterior and posterior hemibrains).
  • Spike the tissue homogenate with a known concentration of this compound as an internal standard. A common choice is N,N-Dimethyl-D-erythrosphingosine, though this compound is also used.[10]
  • Homogenize the tissue in an appropriate buffer, such as 5% v/v trifluoroacetic acid in distilled water.[10]

2. Lipid Extraction:

  • Perform a liquid-liquid extraction using a solvent system like chloroform:methanol.
  • Collect the organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

3. Sample Cleanup (Optional but Recommended):

  • For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering substances.

4. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for injection into the LC-MS/MS system.
  • Use a suitable chromatography column, such as a C18 column, for separation.
  • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify psychosine and the this compound internal standard. The transition for psychosine is typically m/z 462.3 -> 282.3, and for this compound, it would be m/z 467.3 -> 287.3.[13]

5. Data Analysis:

  • Calculate the ratio of the peak area of endogenous psychosine to the peak area of the this compound internal standard.
  • Determine the concentration of psychosine in the sample by comparing this ratio to a standard curve generated with known concentrations of psychosine.

Protocol 2: Quantification of Psychosine in Dried Blood Spots (DBS)

This protocol is based on methods developed for newborn screening for Krabbe disease.[12][14]

1. Sample Preparation:

  • Punch a small disc (e.g., 3.2 mm diameter) from the dried blood spot.
  • Place the disc in a well of a microtiter plate.

2. Extraction:

  • Add an extraction solvent containing the this compound internal standard to each well. A common extraction solvent is a mixture of methanol, acetonitrile, and water.
  • Agitate the plate to facilitate the extraction of lipids from the DBS.

3. Centrifugation and Supernatant Transfer:

  • Centrifuge the plate to pellet the paper disc and any precipitated proteins.
  • Transfer the supernatant containing the extracted lipids to a new plate for analysis.

4. LC-MS/MS Analysis:

  • Inject the supernatant into an LC-MS/MS system.
  • Use a suitable chromatographic method to separate psychosine from its isomers (e.g., glucosylsphingosine).
  • Detect and quantify psychosine and the this compound internal standard using MRM.

5. Data Analysis:

  • Calculate the concentration of psychosine in the DBS based on the ratio of the analyte to the internal standard and a standard curve.

Visualizations

Psychosine_Metabolism cluster_anabolism Anabolic Pathways cluster_catabolism Catabolic Pathway cluster_d5_metabolism Inferred In Vivo Metabolism of this compound Sphingosine Sphingosine Psychosine Psychosine Sphingosine->Psychosine CGT Galactosylceramide Galactosylceramide Galactosylceramide->Psychosine ACDase Galactose_Sphingosine Galactose + Sphingosine Psychosine->Galactose_Sphingosine GALC Psychosine_d5 This compound Galactose_d5_Sphingosine Galactose + d5-Sphingosine Psychosine_d5->Galactose_d5_Sphingosine GALC UDP_Galactose UDP-Galactose UDP_Galactose->Galactosylceramide UDP_Galactose->Psychosine Ceramide Ceramide Ceramide->Galactosylceramide CGT

Caption: Metabolic pathways of psychosine and the inferred in vivo metabolism of this compound.

Experimental_Workflow Sample Biological Sample (e.g., Brain, Serum, DBS) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., LLE, SPE) Spike->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quantification Quantification of Endogenous Psychosine Analysis->Quantification

Caption: Experimental workflow for the quantification of psychosine using this compound.

Conclusion

While this compound is primarily a tool for the accurate quantification of its endogenous counterpart, understanding its presumed metabolic fate is essential for researchers in the field of Krabbe disease and related lysosomal storage disorders. This guide has synthesized the current knowledge of psychosine metabolism to infer the in vivo behavior of this compound. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and drug development professionals working to understand the pathophysiology of Krabbe disease and to develop novel therapeutic interventions. Future studies directly investigating the in vivo metabolism and distribution of this compound could provide further insights into the dynamics of this cytotoxic lipid.

References

Methodological & Application

Application Note: Quantification of Psychosine in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of psychosine (B1678307) in biological samples, such as dried blood spots (DBS), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Psychosine, a cytotoxic lysosphingolipid, is a key biomarker for Krabbe disease, a rare, inherited neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1][2] The accumulation of psychosine leads to widespread demyelination in the central and peripheral nervous systems.[2] This protocol employs Psychosine-d5 as a stable isotope-labeled internal standard (IS) to ensure accurate and precise quantification. The method is intended for researchers, scientists, and professionals in drug development involved in preclinical and clinical studies related to Krabbe disease.

Introduction

Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive disorder resulting from mutations in the GALC gene.[3] The consequent deficiency in GALC enzyme activity leads to the accumulation of its cytotoxic substrate, psychosine (galactosylsphingosine).[2][3] Psychosine is a key pathogenic molecule in Krabbe disease, inducing apoptosis in oligodendrocytes and Schwann cells, the myelin-producing cells of the nervous system.[2]

The quantification of psychosine in biological matrices is crucial for the diagnosis, prognosis, and monitoring of therapeutic interventions for Krabbe disease.[4][5][6] LC-MS/MS has emerged as the gold standard for psychosine analysis due to its high sensitivity, specificity, and throughput.[7] This application note provides a detailed protocol for the extraction and quantification of psychosine from dried blood spots using LC-MS/MS with this compound as an internal standard.

Experimental

Materials and Reagents
  • Psychosine (Galactosylsphingosine) standard (Avanti Polar Lipids)

  • This compound (d5-Galactosylsphingosine) internal standard (Avanti Polar Lipids)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Water (LC-MS grade)

  • 96-well plates

  • Dried blood spot punches

Equipment
  • Liquid chromatography system (e.g., Waters ACQUITY UPLC, Shimadzu Prominence HPLC)

  • Tandem mass spectrometer (e.g., Waters TQ-S, Sciex 4000 QTRAP)

  • Analytical column (e.g., ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm)

  • DBS puncher

Sample Preparation: Dried Blood Spots (DBS)
  • Punch a 3-mm disc from the dried blood spot into a 96-well plate.

  • To each well, add 100 µL of extraction solution containing this compound internal standard in methanol. The final concentration of the internal standard should be optimized based on the expected endogenous psychosine levels.

  • Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to ensure complete extraction.

  • Centrifuge the plate at 3000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

A hydrophilic interaction liquid chromatography (HILIC) method is often employed to separate psychosine from its isomers.

ParameterValue
Column ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid and 1 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid and 1 mM Ammonium formate in 95:5 Acetonitrile:Water
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min) %A %B
0.0 5 95
2.0 20 80
2.5 50 50
3.0 5 95

| 4.0 | 5 | 95 |

Mass Spectrometry Conditions:

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: MRM Transitions for Psychosine and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Psychosine 462.4 282.3 0.05 30 25
Psychosine (Qualifier) 462.4 264.3 0.05 30 30

| this compound | 467.4 | 287.3 | 0.05 | 30 | 25 |

The most abundant product ions for psychosine at m/z 282.3 and 264.3 result from the neutral loss of a galactose and a galactose plus a water molecule, respectively.[8]

Quantitative Data Summary

The following tables summarize typical psychosine concentrations observed in various sample cohorts. These values can serve as a reference, but each laboratory should establish its own reference ranges.

Table 3: Psychosine Concentrations in Dried Blood Spots (DBS)

Cohort Number of Subjects (N) Psychosine Concentration Range Reference
Healthy Controls 220 <8 nmol/L [9][10]
Krabbe Disease Patients 26 8 - 112 nmol/L [9][10]
GALC Mutation Carriers 18 <15 nmol/L [9][10]
Newborns (Normal GALC) - <3 ng/mL [11]
Asymptomatic (Low GALC) - 1.7 - 5.7 ng/mL [11]
Infantile Krabbe Disease - 23 - 73 ng/mL [11]

| Known Krabbe Patients | - | 7 - 50 ng/mL |[11] |

Table 4: Psychosine Concentrations in Newborn DBS for Krabbe Disease Phenotypes

Phenotype Psychosine Concentration Range (nmol/L) Reference
Early Infantile Krabbe Disease (EIKD) 5.2 - 44 [5]
Late Infantile Krabbe Disease (LIKD) ~5.0 [5]
Juvenile-Onset ~2.3 [5]

| NBS-Positive (Moderate/High Risk) | 0.21 - 2.7 |[5] |

Visualizations

krabbe_disease_pathway Signaling Pathway of Psychosine in Krabbe Disease GALC_gene GALC Gene Mutation GALC_deficiency Galactocerebrosidase (GALC) Deficiency GALC_gene->GALC_deficiency Psychosine_accumulation Psychosine Accumulation GALC_deficiency->Psychosine_accumulation Substrate Accumulation Cell_dysfunction Oligodendrocyte & Schwann Cell Dysfunction/Apoptosis Psychosine_accumulation->Cell_dysfunction Cytotoxicity Demyelination Demyelination in CNS & PNS Cell_dysfunction->Demyelination Clinical_manifestations Neurodegeneration & Clinical Symptoms Demyelination->Clinical_manifestations

Caption: Pathogenic cascade in Krabbe disease.

experimental_workflow LC-MS/MS Workflow for Psychosine Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis DBS_punch 1. DBS Punch (3mm) Extraction 2. Add Extraction Solution (MeOH + this compound) DBS_punch->Extraction Incubation 3. Incubate & Shake Extraction->Incubation Centrifugation 4. Centrifuge Incubation->Centrifugation Supernatant_transfer 5. Transfer Supernatant Centrifugation->Supernatant_transfer LC_separation 6. HILIC Separation Supernatant_transfer->LC_separation MS_detection 7. ESI+ MS/MS Detection (MRM) LC_separation->MS_detection Integration 8. Peak Integration MS_detection->Integration Calibration 9. Calibration Curve Generation Integration->Calibration Quantification 10. Concentration Calculation Calibration->Quantification

Caption: Psychosine quantification workflow.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of psychosine in dried blood spots. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, which is critical for the clinical research of Krabbe disease. This protocol can be readily implemented in research laboratories for biomarker discovery, disease monitoring, and the evaluation of therapeutic efficacy.

References

Application of Psychosine-d5 in Newborn Screening for Krabbe Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krabbe disease, or globoid cell leukodystrophy, is a rare, inherited neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1][2] This deficiency leads to the accumulation of cytotoxic galactolipids, most notably psychosine (B1678307), in the nervous system, resulting in severe demyelination and neurological damage.[2] Newborn screening (NBS) for Krabbe disease traditionally relies on measuring GALC enzyme activity in dried blood spots (DBS).[3][4] However, this primary screening method suffers from low specificity, leading to a high number of false-positive results, largely due to the presence of pseudodeficiency alleles in the GALC gene.[1][5]

To improve the accuracy and efficacy of NBS for Krabbe disease, the quantification of psychosine has been introduced as a critical second-tier test.[1][6][7] Elevated levels of psychosine are a more direct and specific indicator of the pathogenic process in Krabbe disease. The stable isotope-labeled internal standard, Psychosine-d5, is essential for the accurate and precise quantification of endogenous psychosine in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in this context.

Rationale for Psychosine as a Second-Tier Biomarker

The measurement of psychosine offers a significant improvement over relying solely on GALC activity for several reasons:

  • High Specificity: Psychosine levels are substantially elevated in newborns who will develop the severe infantile form of Krabbe disease, allowing for clear differentiation from unaffected individuals and carriers of GALC mutations.[5][7]

  • Reduced False Positives: Incorporating psychosine analysis as a second-tier test drastically reduces the false-positive rate of NBS for Krabbe disease, minimizing unnecessary anxiety and follow-up procedures for families.[1][3]

  • Prognostic Value: Psychosine concentrations can help in predicting the severity of the disease.[1][9] Patients with the highest levels are more likely to have the early-onset, severe phenotype.[1][10]

Data Presentation

The following tables summarize quantitative data on psychosine levels in dried blood spots from various studies, illustrating the clear distinction between different patient cohorts.

Table 1: Psychosine Concentrations in Dried Blood Spots (DBS) from Newborns and Krabbe Patients

CohortNumber of Subjects (N)Psychosine Concentration Range (nmol/L)Reference
Healthy Controls220< 8[6]
GALC Mutation Carriers18< 15[6]
Krabbe Disease Patients (various stages)268 - 112[6]
Healthy Controls209Not specified[3]
GALC Pseudodeficiency Carriers55Not specified[3]
GALC Pathogenic Variant Carriers27Not specified[3]
Infantile Krabbe Disease Patients26Not specified[3]
Late-Onset Krabbe Disease Patients11Not specified[3]

Table 2: Psychosine Levels in Different Krabbe Disease Phenotypes and Controls

CohortNumber of Subjects (N)Psychosine Concentration Range (ng/mL)Reference
Known Krabbe PatientsNot specified7 - 50[11]
Confirmed Infantile Krabbe Disease (from NBS)423 - 73[11]
Asymptomatic Infants with Low GALC Activity61.7 - 5.7[11]
Newborns with Normal GALC ActivityNot specified< 3[11]

Table 3: Psychosine Levels from the Illinois Newborn Screening Program

CohortNumber of Subjects (N)Psychosine Concentration (nM)Outcome/StatusReference
Reduced GALC activity288VariedSent for second-tier testing[5][10]
Infantile Krabbe Disease210 and 35Referred for immediate treatment[5][10]
Suspected Late-Onset Krabbe Disease6≥ 2 to 5Under observation[5][10]
Pseudodeficiency Alleles178< 2.0No disease[5][10]

Signaling Pathways and Experimental Workflows

Pathophysiological Pathway of Psychosine Accumulation in Krabbe Disease

cluster_0 Normal Myelin Turnover cluster_1 Krabbe Disease Pathophysiology Galactosylceramide Galactosylceramide GALC_normal Galactocerebrosidase (GALC) (Functional) Galactosylceramide->GALC_normal Metabolized by Galactose Galactose GALC_normal->Galactose Ceramide Ceramide GALC_normal->Ceramide Galactosylceramide_kd Galactosylceramide GALC_deficient Galactocerebrosidase (GALC) (Deficient) Galactosylceramide_kd->GALC_deficient Not Metabolized by AcidCeramidase Acid Ceramidase Galactosylceramide_kd->AcidCeramidase Alternative Pathway Psychosine Psychosine (Cytotoxic) Accumulates AcidCeramidase->Psychosine Demyelination Demyelination & Neurological Damage Psychosine->Demyelination

Caption: Metabolic pathway in healthy individuals versus Krabbe disease patients.

Newborn Screening Workflow for Krabbe Disease

Start Newborn Dried Blood Spot (DBS) Sample Collection Tier1 First-Tier Screening: GALC Enzyme Activity Assay Start->Tier1 Decision1 Low GALC Activity? Tier1->Decision1 Normal Normal Result (Screen Negative) Decision1->Normal No Tier2 Second-Tier Screening: Psychosine Quantification by LC-MS/MS (using this compound internal standard) Decision1->Tier2 Yes Decision2 Elevated Psychosine? Tier2->Decision2 FollowUp Referral for Confirmatory Testing (e.g., Genetic Analysis, Clinical Evaluation) Decision2->FollowUp Yes LowRisk Low Risk / False Positive (e.g., Carrier, Pseudodeficiency) Decision2->LowRisk No

Caption: Two-tier newborn screening workflow for Krabbe disease.

Experimental Protocols

Protocol 1: Extraction of Psychosine from Dried Blood Spots (DBS)

This protocol is a generalized procedure based on methodologies described in the cited literature.[3][6][8]

Materials:

  • Dried blood spot (DBS) punches (3 mm)

  • 96-well microtiter plates

  • Methanol (B129727) (LC-MS grade)

  • This compound internal standard (IS) stock solution in methanol

  • Plate shaker

  • Centrifuge with plate rotor

Procedure:

  • Sample Preparation:

    • Punch a 3 mm disc from the center of a dried blood spot into a well of a 96-well plate.

    • Prepare calibrator and quality control (QC) samples by punching 3 mm discs from DBS cards spotted with known concentrations of psychosine.

  • Extraction:

    • To each well containing a DBS punch, add 100 µL of the extraction solution. The extraction solution consists of methanol containing the this compound internal standard at a specified concentration.

    • Seal the plate securely.

  • Incubation and Elution:

    • Place the sealed plate on a plate shaker and agitate at room temperature for 30-60 minutes to ensure efficient extraction of psychosine from the filter paper.

  • Sample Clarification:

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet the filter paper discs and any precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Quantification of Psychosine by LC-MS/MS

This protocol outlines the key parameters for the analysis of psychosine using a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate psychosine from its structural isomers, such as glucosylsphingosine.[6]

  • Mobile Phase A: Acetonitrile/Methanol mixture with formic acid

  • Mobile Phase B: Water with formic acid

  • Gradient: A gradient elution is typically employed, starting with a high percentage of organic phase and ramping to a higher aqueous percentage.

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL of the extracted sample.

  • Run Time: Typically 3-5 minutes per sample.[1][8]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Psychosine (Quantifier): m/z 462.3 → m/z 282.4[8]

    • Psychosine (Qualifier): m/z 462.3 → m/z 264.4[8]

    • This compound (Internal Standard): m/z 467.3 → m/z 287.4[8]

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of psychosine to this compound against the known concentrations of the calibrators.

  • Use a linear regression model to fit the calibration curve.

  • Quantify the psychosine concentration in the newborn screening samples by interpolating their peak area ratios from the calibration curve.

  • Compare the calculated psychosine concentrations to established cut-off values to determine if the result is positive or negative.

Conclusion

The integration of psychosine quantification, using this compound as an internal standard, into newborn screening programs for Krabbe disease represents a significant advancement in the field.[3][4] This second-tier testing strategy dramatically improves the specificity of screening, reduces false-positive rates, and provides valuable prognostic information.[3][7] The detailed protocols and data presented herein serve as a valuable resource for laboratories implementing or refining their Krabbe disease screening methodologies, ultimately facilitating the early and accurate identification of affected infants who may benefit from timely therapeutic intervention.[5]

References

Application Notes: The Use of Psychosine-d5 in Dried Blood Spot Analysis for Krabbe Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive lysosomal storage disorder caused by a deficiency of the galactocerebrosidase (GALC) enzyme. This deficiency leads to the accumulation of cytotoxic galactosylsphingosine (psychosine), particularly in the nervous system, resulting in severe neurological damage. The quantification of psychosine (B1678307) in dried blood spots (DBS) has emerged as a critical biomarker for the diagnosis, prognosis, and monitoring of Krabbe disease, especially as a second-tier test in newborn screening programs. The use of a stable isotope-labeled internal standard, such as Psychosine-d5, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Elevated levels of psychosine are indicative of active Krabbe disease.[1] Its measurement helps differentiate between infantile-onset, later-onset forms, and carriers of GALC mutations.[2] Furthermore, monitoring psychosine levels can aid in assessing the therapeutic efficacy of treatments like hematopoietic stem cell transplantation (HSCT).[3][4]

Signaling Pathway of Psychosine Accumulation in Krabbe Disease

In healthy individuals, galactocerebrosidase (GALC) is responsible for the breakdown of galactosylceramide, a major component of myelin. In Krabbe disease, the deficiency of GALC leads to an alternative metabolic pathway where galactosylceramide is converted to psychosine by acid ceramidase. The accumulation of psychosine is cytotoxic and leads to the neurological degeneration characteristic of the disease.

cluster_0 Myelin Sheath cluster_1 Lysosome cluster_2 Pathology Galactosylceramide Galactosylceramide GALC Galactocerebrosidase (GALC) Galactosylceramide->GALC Normal Pathway AcidCeramidase Acid Ceramidase Galactosylceramide->AcidCeramidase Krabbe Disease Pathway (GALC Deficiency) Ceramide Ceramide GALC->Ceramide Galactose Galactose GALC->Galactose Psychosine Psychosine (Galactosylsphingosine) Apoptosis Apoptosis & Demyelination Psychosine->Apoptosis Cytotoxicity AcidCeramidase->Psychosine

Caption: Metabolic pathway of psychosine accumulation in Krabbe disease.

Quantitative Data Summary

The concentration of psychosine in dried blood spots is a key differentiator between healthy individuals, carriers, and patients with different phenotypes of Krabbe disease. The following table summarizes typical psychosine levels across these groups.

CohortNumber of Subjects (N)Psychosine Concentration Range (nmol/L)
Normal Controls220< 8[3][4]
Normal Newborns750.14 - 0.53[5]
GALC Mutation Carriers18< 15[3][4]
Asymptomatic (Low GALC)-1.7 - 5.7 ng/mL*
Krabbe Disease Patients (All Stages)268 - 112[3][4]
Early Infantile Krabbe Disease (EIKD)441.7 - 52[5]
Late Infantile Krabbe Disease (LIKD)151.3 - 50[5]
Juvenile-Onset Krabbe Disease60.64 - 2.3[5]

*Conversion to nmol/L requires the molecular weight of psychosine (~461.6 g/mol ).

Experimental Protocol: Quantification of Psychosine in Dried Blood Spots using LC-MS/MS

This protocol outlines a method for the extraction and quantification of psychosine from dried blood spots using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.

Materials and Reagents
  • Dried blood spot (DBS) cards

  • Psychosine standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Ammonium (B1175870) acetate

  • 96-well plates

  • DBS puncher (3.2 mm)

  • Plate shaker

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Workflow

DBS Dried Blood Spot (3.2 mm punch) Extraction Extraction with Methanol + this compound DBS->Extraction Incubation Incubation & Shaking Extraction->Incubation Elution Combine Eluents Incubation->Elution Drying Dry Down (Nitrogen) Elution->Drying Reconstitution Reconstitute in 50:50 Methanol:Acetonitrile Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for psychosine analysis in dried blood spots.
Detailed Methodology

1. Sample Preparation and Extraction

  • Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.[6][7]

  • To each well, add 100 µL of methanol containing the internal standard, this compound. The optimal concentration of the internal standard should be determined during method validation.

  • Seal the plate and incubate with shaking for 30 minutes.

  • Transfer the methanol eluent to a new 96-well plate.

  • Repeat the extraction step with an additional 100 µL of a 25:75 water:acetonitrile solution and combine the eluents.[2]

  • Dry the combined eluents under a stream of nitrogen gas.[2]

  • Reconstitute the dried extract in 50 µL of 50:50 methanol:acetonitrile.[2]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Acquity UPLC BEH HILIC column (1 x 50 mm, 1.7 µm) or equivalent.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is crucial for separating psychosine from its structural isomer, glucosylsphingosine.[3][4]

    • Mobile Phase A: Acetonitrile with 0.5% acetic acid.[2]

    • Mobile Phase B: 90% isopropanol, 10% water, 0.5% acetic acid, 25 mM ammonium acetate.[2]

    • Flow Rate: 175 µL/min.[2]

    • Gradient: A typical gradient would be to start at a high percentage of mobile phase A, ramp to a high percentage of mobile phase B to elute the analyte, and then re-equilibrate to the initial conditions. An example gradient is: 70% B for 0.5 minutes, ramp to 95% B over 3 minutes, then return to 70% B and hold for 1 minute.[2]

    • Injection Volume: 8 µL.[2]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Psychosine (Quantifier): m/z 462.3 -> 282.4[2]

      • Psychosine (Qualifier): m/z 462.3 -> 264.4[2]

      • This compound (Quantifier): m/z 467.3 -> 287.4[2]

      • This compound (Qualifier): m/z 467.3 -> 269.4[2]

3. Data Analysis and Quantification

  • Generate a calibration curve using a series of known concentrations of psychosine standard spiked into blank blood spots and extracted using the same procedure.

  • Calculate the peak area ratio of the analyte (psychosine) to the internal standard (this compound).

  • Determine the concentration of psychosine in the DBS samples by interpolating the peak area ratios from the calibration curve.

Conclusion

The quantification of psychosine in dried blood spots using LC-MS/MS with this compound as an internal standard is a robust and reliable method for the diagnosis and monitoring of Krabbe disease.[8][9] It serves as an invaluable second-tier test in newborn screening, significantly reducing the false-positive rate associated with primary enzymatic assays.[3][4] The detailed protocol and reference data provided here offer a solid foundation for laboratories aiming to implement this critical analysis for improved patient outcomes in Krabbe disease.

References

Probing Cellular Dynamics: Psychosine-d5 as a Tracer in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychosine (B1678307), a cytotoxic lysosphingolipid, plays a pivotal role in the pathology of Krabbe disease, a demyelinating disorder resulting from a deficiency of the lysosomal enzyme galactosylceramidase (GALC). The accumulation of psychosine in oligodendrocytes and Schwann cells triggers apoptosis and inflammatory responses, leading to widespread demyelination. Understanding the metabolic fate and signaling pathways of psychosine is crucial for developing therapeutic interventions. The use of stable isotope-labeled psychosine, such as Psychosine-d5, offers a powerful tool to trace its uptake, metabolism, and downstream effects in cell culture models with high specificity and sensitivity using mass spectrometry. This document provides detailed application notes and protocols for utilizing this compound as a tracer in cell culture experiments.

Applications of this compound as a Tracer

  • Metabolic Fate Analysis: Tracing the incorporation of the deuterated label into downstream sphingolipids and other metabolic products to elucidate the pathways of psychosine metabolism and degradation.

  • Cellular Uptake and Trafficking Studies: Quantifying the rate and extent of psychosine uptake by different cell types and visualizing its subcellular localization.

  • Enzyme Activity Assays: Serving as a substrate for in vitro or cell-based assays to measure the activity of enzymes involved in psychosine metabolism, such as GALC.

  • Mechanism of Action Studies: Investigating the direct molecular targets and signaling cascades affected by psychosine accumulation.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of psychosine on cultured cells.

Table 1: Dose-Dependent Cytotoxicity of Psychosine on Oligodendrocyte Cell Lines

Cell LinePsychosine Concentration (µM)Incubation Time (hours)Cell Viability (%)Apoptosis (%)Reference
MO3.13124~95Not specified[1]
MO3.13524~80Not specified[1]
MO3.131024~60Increased[1]
MO3.132024~40Significantly Increased[1]
Rat Oligodendrocytes8 (µg/mL)Not specified50 (LD50)Not specified[2]
Rat Astrocytes20 (µg/mL)Not specified50 (LD50)Not specified[2]
Rat Sensory Neurons30 (µg/mL)Not specified50 (LD50)Not specified[2]

Table 2: Psychosine Levels in Cell Models of Krabbe Disease

Cell ModelConditionPsychosine Level (pmol/mg protein)Reference
Twitcher Mouse AstrocytesGALC-deficient~10[3]
Human iPSC-derived AstrocytesKrabbe patient-derivedDetectable and elevated[4]
Human iPSC-derived AstrocytesControlUndetectable[4]
MO3.13 cellsGALC knockoutSignificantly increased[5]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

Materials:

  • This compound (store as per manufacturer's instructions, typically in a solvent like ethanol (B145695) or DMSO at -20°C)

  • Appropriate cell line (e.g., MO3.13 human oligodendrocyte cell line, primary microglia, or astrocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Vehicle control (e.g., ethanol or DMSO)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound Working Solution: On the day of the experiment, thaw the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Prepare a vehicle control using the same concentration of the solvent used for the this compound stock.

  • Cell Treatment: Carefully remove the existing medium from the cell culture plates and wash the cells once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the experimental endpoint.

  • Sample Collection: Following incubation, proceed with sample collection for downstream analysis as described in the subsequent protocols.

Protocol 2: Analysis of this compound Uptake and Metabolism by LC-MS/MS

Materials:

  • Treated cells from Protocol 1

  • Ice-cold PBS

  • Methanol (B129727)

  • Chloroform (B151607)

  • Water (LC-MS grade)

  • Internal standard (e.g., a non-deuterated psychosine of a different chain length or a different deuterated lipid standard not expected to be formed from this compound)

  • Centrifuge tubes

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis:

    • Place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a centrifuge tube.

  • Lipid Extraction:

    • Add the internal standard to each sample.

    • Add 2 mL of chloroform and vortex vigorously for 1 minute.

    • Add 0.8 mL of water and vortex again.

    • Centrifuge the samples at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor and expected product ions of this compound and its potential metabolic products. The mass shift due to the deuterium (B1214612) label will allow for their specific detection.

Protocol 3: Assessment of Psychosine-Induced Apoptosis

Materials:

  • Treated cells from Protocol 1

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • DAPI or Hoechst stain for nuclear morphology

  • Fluorescence microscope

Procedure:

  • Cell Staining:

    • Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive).

  • Nuclear Morphology (alternative method):

    • Fix the cells grown on coverslips with 4% paraformaldehyde.

    • Stain the cells with DAPI or Hoechst stain.

    • Visualize the cells under a fluorescence microscope and observe for signs of apoptosis, such as chromatin condensation and nuclear fragmentation.

Visualization of Pathways and Workflows

Signaling Pathways

Psychosine_Induced_Apoptosis Psychosine Psychosine Accumulation Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) Psychosine->Mitochondria JNK JNK Pathway Activation Psychosine->JNK NFkB NF-κB Pathway (Anti-apoptotic) Psychosine->NFkB Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis AP1 AP-1 Induction JNK->AP1 AP1->Apoptosis

Psychosine_Inflammatory_Signaling Psychosine Psychosine MicrogliaAstrocyte Microglia / Astrocytes Psychosine->MicrogliaAstrocyte CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) MicrogliaAstrocyte->CytokineProduction LPS LPS (Lipopolysaccharide) LPS->MicrogliaAstrocyte iNOS iNOS Expression CytokineProduction->iNOS Neuroinflammation Neuroinflammation CytokineProduction->Neuroinflammation NO Nitric Oxide (NO) Production iNOS->NO NO->Neuroinflammation

Experimental Workflow

Psychosine_d5_Tracer_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis CellSeeding 1. Seed Cells CellTreatment 2. Treat with this compound CellSeeding->CellTreatment Incubation 3. Incubate (Time Course) CellTreatment->Incubation Harvesting 4. Harvest Cells Incubation->Harvesting LipidExtraction 5. Lipid Extraction Harvesting->LipidExtraction Derivatization 6. (Optional) Derivatization LipidExtraction->Derivatization LCMS 7. LC-MS/MS Analysis Derivatization->LCMS DataAnalysis 8. Data Analysis & Quantification LCMS->DataAnalysis

References

Application Notes and Protocols for Lipidomic Analysis Incorporating Psychosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychosine (B1678307) (galactosylsphingosine) is a critical bioactive sphingolipid that plays a significant role in the pathogenesis of globoid cell leukodystrophy (Krabbe disease), a rare and devastating lysosomal storage disorder.[1][2][3] Accurate and robust quantification of psychosine in biological samples is paramount for diagnostic, prognostic, and therapeutic development purposes.[1] This document provides detailed application notes and protocols for the lipidomic analysis of psychosine, incorporating Psychosine-d5 as an internal standard for precise and reliable quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like this compound is crucial as it mimics the chemical behavior of the endogenous analyte, accounting for variations in sample preparation, extraction efficiency, and matrix effects during mass spectrometric analysis.[1] This methodology enables the development of sensitive, specific, and reproducible assays for psychosine quantification in diverse biological matrices such as blood, serum, and various tissues.[1]

Signaling Pathway

The accumulation of psychosine is a central event in the pathophysiology of Krabbe disease.[2][3] This is due to a deficiency in the lysosomal enzyme galactosylceramidase (GALC), which is responsible for the degradation of galactosylceramide.[1] The buildup of its cytotoxic precursor, psychosine, leads to widespread apoptosis of oligodendrocytes, demyelination, and severe neurological damage.[2]

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_Catabolism Catabolism & Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Multiple Enzymes Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SPHK Psychosine Psychosine Galactosylceramide->Psychosine ACDase Ceramide + Galactose Ceramide + Galactose Galactosylceramide->Ceramide + Galactose GALC Apoptosis & Demyelination Apoptosis & Demyelination Psychosine->Apoptosis & Demyelination Signaling Signaling S1P->Signaling Lipid_Extraction_Workflow start Biological Sample (Tissue, Serum, etc.) spike Spike with this compound Internal Standard start->spike extract Lipid Extraction (e.g., Methanol/Chloroform) spike->extract alkaline Optional: Alkaline Methanolysis (Glycerolipid Removal) extract->alkaline lle Liquid-Liquid Extraction (e.g., Butanol/Water) alkaline->lle dry Dry Down Under Nitrogen lle->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Psychosine-d5 Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of Psychosine-d5 from tissue samples. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard like this compound essential for accurate quantification?

A1: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] Because it is chemically almost identical to the endogenous psychosine (B1678307), it experiences similar extraction recovery rates and matrix effects. This allows for more precise and accurate quantification by correcting for variations that can occur during sample preparation and analysis.[1]

Q2: What are the most common methods for extracting this compound from tissue samples?

A2: The primary methods for extracting this compound from tissue homogenates include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and selective solvent extraction.[3][4][5]

  • Liquid-Liquid Extraction (LLE): Often employs a chloroform (B151607)/methanol (B129727) mixture to extract lipids, including psychosine.[3]

  • Solid-Phase Extraction (SPE): C18 or cation-exchange cartridges are frequently used to clean up the sample and enrich for psychosine, removing interfering substances.[3][6]

  • Selective Solvent Extraction: Acetone (B3395972) has been shown to selectively extract psychosine and glucosylsphingosine (B128621) while leaving behind many other glycosphingolipids.[4][5][7]

Q3: How critical is the tissue homogenization step?

A3: Tissue homogenization is a crucial initial step that significantly impacts extraction efficiency.[2][8][9] The primary goal is to thoroughly disrupt the tissue structure to release this compound into the extraction solvent, making it accessible for analysis.[8] The choice of homogenization technique can affect the final recovery of the analyte.[2]

Q4: Can this compound be separated from its isomers during analysis?

A4: Yes, separating psychosine from its structural isomers, such as glucosylsphingosine, is important for accurate quantification. This is typically achieved using hydrophilic interaction liquid chromatography (HILIC) prior to mass spectrometry detection.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or Inconsistent Recovery of this compound Incomplete tissue homogenization.Optimize the homogenization method based on the tissue type. For tougher tissues, consider enzymatic digestion followed by mechanical homogenization.[2] Ensure the tissue is finely minced before homogenization.[11]
Inefficient extraction solvent.For LLE, ensure the correct ratio of chloroform to methanol is used.[3] Consider trying acetone for selective extraction, which has shown high recovery for psychosine.[4][5]
Suboptimal SPE procedure.Ensure the SPE cartridge is appropriate for psychosine (e.g., C18 or cation-exchange).[3] Optimize the loading, washing, and elution steps. The flow rate during loading is a critical parameter.[2]
High Matrix Effects in LC-MS/MS Analysis Insufficient sample cleanup.Incorporate a solid-phase extraction (SPE) step after initial liquid-liquid extraction to remove interfering matrix components.[3][6] Cation-exchange cartridges can be particularly effective.[12]
Co-elution with phospholipids.Perform an alkaline methanolysis step (e.g., with lithium methoxide) to degrade glycerophospholipids prior to extraction.[3]
Poor Peak Shape or Tailing in Chromatography Inappropriate mobile phase composition.Adjust the mobile phase composition and gradient. For HILIC, ensure proper equilibration of the column.
Contamination of the LC system.Flush the system with a strong solvent to remove any contaminants that may be interacting with the analyte.
Inaccurate Quantification Degradation of this compound.Ensure samples are processed on ice and stored at -80°C to minimize degradation.[7]
Improper internal standard concentration.Optimize the concentration of the this compound internal standard to be within the linear range of the assay.
Isomeric interference.Use a chromatographic method, such as HILIC, capable of separating psychosine from glucosylsphingosine.[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Chloroform/Methanol

This protocol is adapted from methods described for the extraction of sphingolipids from tissue.[3]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add a suitable volume of ice-cold homogenization buffer (e.g., PBS) and the this compound internal standard.

    • Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until no visible tissue fragments remain. Keep the sample on ice throughout the process.

  • Lipid Extraction:

    • To the tissue homogenate, add chloroform and methanol to achieve a final ratio of 1:1 (v/v) chloroform:methanol.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase.

    • Re-extract the upper aqueous phase twice more with chloroform.

  • Drying and Reconstitution:

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase).

Protocol 2: Selective Extraction with Acetone followed by Cation-Exchange SPE

This protocol is based on a method developed for the selective extraction and separation of psychosine.[4][5]

  • Homogenization and Selective Extraction:

    • Lyophilize (freeze-dry) approximately 200 mg of tissue to remove water.

    • Homogenize the lyophilized tissue in 150 mL of acetone using a Polytron homogenizer.

    • Filter the extract through a Büchner funnel and evaporate the acetone to dryness.

  • Cation-Exchange Solid-Phase Extraction (SPE):

    • Dissolve the dried residue from the acetone extraction in 2 mL of chloroform:methanol (2:1, v/v).

    • Equilibrate a cation-exchange SPE cartridge (e.g., Waters Accell Plus CM) with chloroform:methanol (2:1, v/v).

    • Apply the sample to the equilibrated cartridge.

    • Wash the cartridge with chloroform:methanol (2:1, v/v) to remove neutral lipids.

    • Elute the psychosine fraction with a suitable solvent (the original paper implies psychosine is retained and then analyzed, but for elution, a stronger, more polar, or slightly basic solvent would be needed, such as methanolic ammonia).

  • Analysis:

    • The enriched psychosine fraction can then be dried and reconstituted for analysis by TLC or LC-MS/MS.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3 Reference
Psychosine Recovery Lithium methoxide (B1231860) treatment and extractionN/AN/A[3]
Recovery (%)95 ± 5[3]
N,N-dimethyl psychosine Recovery Post-lithium methoxide treatment and extractionN/AN/A[3]
Recovery (%)93 ± 6[3]
Psychosine Levels in Dried Blood Spots (DBS) ControlsKrabbe Disease PatientsGALC Mutation Carriers[10]
Concentration (nmol/L)<88-112<15[10]
Psychosine Levels in Brain Tissue (Krabbe vs. Control) Control Lipid RaftsKrabbe Lipid Rafts[13]
Concentration (pmol/g tissue)~9.4~170[13]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample Spiked Add this compound Tissue->Spiked Weigh & Mince Homogenate Tissue Homogenate LLE Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Homogenate->LLE Add Solvents Spiked->Homogenate Homogenize SPE Solid-Phase Extraction (e.g., C18 or Cation-Exchange) LLE->SPE Optional Cleanup Drydown Dry & Reconstitute LLE->Drydown SPE->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS

Caption: General workflow for this compound extraction from tissue.

TroubleshootingTree Start Low this compound Recovery? CheckHomogenization Is Homogenization Complete? Start->CheckHomogenization Yes CheckCleanup High Matrix Effects? Start->CheckCleanup No, but... OptimizeHomogenization Optimize Homogenization: - Increase time/intensity - Use enzymatic digestion for tough tissues CheckHomogenization->OptimizeHomogenization No CheckExtraction Is Extraction Method Optimal? CheckHomogenization->CheckExtraction Yes OptimizeHomogenization->CheckExtraction OptimizeExtraction Optimize Extraction: - Check solvent ratios (LLE) - Evaluate alternative solvents (e.g., acetone) - Optimize SPE conditions CheckExtraction->OptimizeExtraction No FinalAnalysis Proceed to LC-MS/MS Analysis CheckExtraction->FinalAnalysis Yes OptimizeExtraction->FinalAnalysis AddCleanup Incorporate/Optimize SPE Step: - Use C18 or Cation-Exchange - Optimize wash steps CheckCleanup->AddCleanup Yes CheckCleanup->FinalAnalysis No AddCleanup->FinalAnalysis

Caption: Troubleshooting decision tree for low this compound recovery.

References

Troubleshooting low recovery of Psychosine-d5 during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Psychosine-d5 during sample preparation for mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound recovery?

Low recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation. The main causes can be categorized as:

  • Inefficient Extraction: The chosen extraction method may not be optimal for psychosine (B1678307), a polar sphingolipid. This can be due to inappropriate solvent selection, incorrect pH, or insufficient mixing.

  • Matrix Effects: Components in the biological sample (e.g., plasma, whole blood) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.

  • Analyte Instability: this compound may degrade during sample handling, storage, or processing due to factors like pH, temperature, or enzymatic activity.

  • Non-Specific Binding: Psychosine, being a lipophilic and positively charged molecule, can adhere to the surfaces of plasticware (e.g., pipette tips, collection tubes), leading to significant loss.

  • Inaccurate Pipetting and Handling: Errors in pipetting small volumes of the internal standard or sample can lead to variability and apparent low recovery.

Q2: What is a typical expected recovery for this compound?

Expected recovery rates for this compound can vary depending on the sample matrix and the extraction method employed. However, well-optimized methods should yield high and consistent recoveries. For instance, a validated LC-ESI-tandem-MS method for the determination of psychosine in serum reported a recovery range of 94.20-98.02%[1]. It is crucial to establish an expected recovery range within your own laboratory for your specific workflow.

Q3: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?

To distinguish between these two issues, a post-extraction spike experiment can be performed. This involves comparing the signal of this compound in a sample spiked before extraction to a sample spiked after extraction.

  • If the recovery is low in the pre-extraction spike but high in the post-extraction spike, it indicates a problem with the extraction efficiency.

  • If the recovery is low in both, it suggests that matrix effects are suppressing the signal in the mass spectrometer.

Q4: Can the choice of anticoagulant in blood collection tubes affect this compound recovery?

Yes, the choice of anticoagulant can influence the measurement of various analytes in blood, including lipids. While specific studies on the effect of anticoagulants on psychosine recovery are limited, it is known that different anticoagulants can impact cell integrity and the distribution of analytes between plasma and blood cells. For lipidomics studies, EDTA is a commonly used anticoagulant. It is advisable to maintain consistency in the type of anticoagulant used across all samples in a study to ensure data comparability.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of low this compound recovery.

Diagram: Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Recovery start Low this compound Recovery Observed check_is Verify Internal Standard Integrity - Correct concentration? - Proper storage? - Purity? start->check_is check_protocol Review Sample Preparation Protocol - Correct solvent volumes? - Correct pH? - Adherence to SOP? start->check_protocol investigate_extraction Investigate Extraction Efficiency check_is->investigate_extraction IS OK check_protocol->investigate_extraction Protocol Followed optimize_pp Optimize Protein Precipitation - Choice of solvent - Solvent-to-sample ratio - Incubation conditions investigate_extraction->optimize_pp Inefficient PP optimize_lle Optimize Liquid-Liquid Extraction - Solvent system - pH adjustment - Number of extractions investigate_extraction->optimize_lle Inefficient LLE optimize_spe Optimize Solid-Phase Extraction - Sorbent type - Wash & elution solvents - Flow rate investigate_extraction->optimize_spe Inefficient SPE investigate_matrix Investigate Matrix Effects - Post-extraction spike - Dilution series investigate_extraction->investigate_matrix Extraction OK optimize_pp->investigate_matrix optimize_lle->investigate_matrix optimize_spe->investigate_matrix modify_cleanup Modify Sample Cleanup - Alternative SPE phase - Additional wash steps investigate_matrix->modify_cleanup Matrix Effects Present modify_chromatography Modify Chromatography - Different column - Gradient optimization investigate_matrix->modify_chromatography Matrix Effects Present investigate_binding Investigate Non-Specific Binding - Use low-binding tubes - Pre-rinse tips investigate_matrix->investigate_binding No Matrix Effects modify_cleanup->investigate_binding modify_chromatography->investigate_binding implement_binding_solutions Implement Solutions for Binding - Use polypropylene (B1209903) or silanized glassware - Add competing agents investigate_binding->implement_binding_solutions Binding Observed end Recovery Improved investigate_binding->end No Binding Issues implement_binding_solutions->end

Caption: A step-by-step guide to troubleshooting low this compound recovery.

Step 1: Verify Internal Standard Integrity and Protocol Adherence

Before modifying the experimental protocol, ensure that the low recovery is not due to an issue with the internal standard (IS) solution or a deviation from the established procedure.

  • Internal Standard Solution:

    • Concentration: Verify the concentration of the this compound stock and working solutions.

    • Storage: Ensure the IS has been stored correctly to prevent degradation.

    • Purity: If possible, check the purity of the deuterated standard.

  • Protocol Review:

    • Carefully review the entire sample preparation workflow to confirm that all steps were performed correctly, including solvent volumes, incubation times, and centrifugation speeds.

Step 2: Evaluate and Optimize the Extraction Method

If the IS and protocol are verified, the next step is to assess the efficiency of the extraction method. Psychosine is a polar lipid, and the extraction procedure must be tailored to its chemical properties.

Data Presentation: Comparison of Extraction Methods for Psychosine

Extraction MethodPrincipleTypical Solvents/ReagentsExpected RecoveryKey Considerations
Protein Precipitation (PPT) Proteins are denatured and precipitated by an organic solvent, releasing the analyte into the supernatant.Acetonitrile, Methanol (B129727), AcetoneModerate to HighSimple and fast, but may result in a less clean extract and potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (typically aqueous and organic).Chloroform/Methanol, Methyl-tert-butyl ether (MTBE)HighCan provide a cleaner extract than PPT. Optimization of solvent choice and pH is critical.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.C18 (reversed-phase), Cation-exchangeHigh and ConsistentProvides the cleanest extracts and can be automated. Requires method development to optimize sorbent, wash, and elution steps.
Step 3: Mitigate Matrix Effects

Matrix effects occur when co-eluting substances from the sample matrix affect the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

  • Strategies to Reduce Matrix Effects:

    • Improve Sample Cleanup: Employ a more rigorous extraction method like SPE to remove interfering matrix components.

    • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting interferences. This may involve trying a different column chemistry or modifying the mobile phase gradient.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of detection for the analyte.

Step 4: Address Non-Specific Binding

The positively charged and lipophilic nature of psychosine makes it prone to binding to plastic and glass surfaces.

  • Mitigation Strategies:

    • Use Low-Binding Labware: Utilize polypropylene or silanized glass tubes and pipette tips.

    • Pre-treatment of Surfaces: Rinsing labware with a solution containing a high concentration of a similar, unlabeled compound can help to block non-specific binding sites.

    • Solvent Composition: Reconstituting the final extract in a solvent mixture that includes a small amount of organic acid (e.g., 0.1% formic acid) can help to keep psychosine protonated and in solution.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma in a polypropylene microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new polypropylene tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Whole Blood
  • Sample Preparation:

    • To 100 µL of whole blood in a glass tube, add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of water and vortex to lyse the red blood cells.

  • Liquid-Liquid Extraction:

    • Add 1.5 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at room temperature to separate the phases.

  • Organic Phase Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment:

    • Perform a protein precipitation as described in Protocol 1 (steps 1 and 2).

    • After centrifugation, dilute the supernatant 1:1 with water.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute as described in the previous protocols.

Diagram: General Sample Preparation Workflow

SamplePrepWorkflow General Sample Preparation Workflow for this compound Analysis sample Biological Sample (Plasma, Whole Blood, etc.) add_is Add this compound Internal Standard sample->add_is extraction Extraction add_is->extraction ppt Protein Precipitation extraction->ppt PPT lle Liquid-Liquid Extraction extraction->lle LLE spe Solid-Phase Extraction extraction->spe SPE centrifuge Centrifugation ppt->centrifuge lle->centrifuge collect Collect Supernatant/Organic Layer spe->collect centrifuge->collect evaporate Evaporation collect->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A generalized workflow for preparing biological samples for this compound analysis.

References

Minimizing ion suppression effects for Psychosine-d5.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the LC-MS/MS analysis of Psychosine-d5.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1] This interference reduces the signal intensity of this compound, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility. In biological matrices like plasma, serum, or dried blood spots (DBS), common culprits for ion suppression are phospholipids (B1166683), salts, and proteins that are not adequately removed during sample preparation.[2][3]

Q2: My this compound signal is low and variable. How can I determine if ion suppression is the cause?

A2: A systematic way to identify ion suppression is to perform a post-column infusion experiment. This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank, extracted sample matrix. A significant drop in the this compound signal at specific retention times indicates the elution of interfering compounds that are causing ion suppression. Another method is a post-extraction spike analysis, where you compare the signal of this compound in a clean solvent to its signal when spiked into a blank, extracted matrix. A lower signal in the matrix indicates suppression.

Q3: Why is a stable isotope-labeled internal standard like this compound crucial for this analysis?

A3: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative LC-MS/MS. Because its chemical and physical properties are nearly identical to the native analyte (psychosine), it co-elutes and experiences the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the internal standard signal for quantification, variability caused by matrix effects can be effectively compensated, leading to more accurate and precise results.[1]

Q4: What are the most effective sample preparation techniques to reduce ion suppression for this compound?

A4: The choice of sample preparation is critical for removing interfering matrix components. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and fast method but often yields the least clean extract, leaving behind significant amounts of phospholipids and other interferences.

  • Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. It is effective at removing non-lipid components but may still co-extract some interfering lipids.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing phospholipids and other interfering substances, providing the cleanest extracts.[2][3][4] Specific SPE cartridges designed for phospholipid removal are commercially available and highly effective.[2][4]

Troubleshooting Guide

If you are experiencing issues with your this compound signal, follow this troubleshooting workflow to identify and resolve the problem.

G start Problem: Low or Variable This compound Signal check_is Verify Internal Standard (this compound) Concentration & Purity start->check_is check_ms Optimize Mass Spectrometer Parameters (e.g., source voltage, gas flows, collision energy) start->check_ms assess_suppression Assess for Ion Suppression (Post-Column Infusion or Post-Extraction Spike) check_is->assess_suppression check_ms->assess_suppression no_suppression Issue likely related to MS parameters or IS. Re-evaluate. assess_suppression->no_suppression Suppression Not Detected suppression_found Ion Suppression Confirmed assess_suppression->suppression_found Suppression Detected no_suppression->check_ms optimize_chrom Optimize Chromatography: - Change gradient slope - Use different column chemistry - Adjust flow rate suppression_found->optimize_chrom improve_cleanup Improve Sample Cleanup suppression_found->improve_cleanup end Solution: Reliable this compound Signal optimize_chrom->end switch_lle Implement Liquid-Liquid Extraction (LLE) improve_cleanup->switch_lle Moderate Cleanup Needed switch_spe Implement Solid-Phase Extraction (SPE) (Recommended for phospholipid removal) improve_cleanup->switch_spe High Cleanup Needed switch_lle->end switch_spe->end

Troubleshooting workflow for this compound ion suppression.

Data Presentation: Sample Preparation Comparison

While a direct comparison of all methods for this compound is not available in a single study, the following table summarizes reported recovery data from different sample preparation techniques for psychosine (B1678307). High recovery is essential for ensuring the internal standard accurately reflects the analyte's behavior.

Sample Preparation MethodMatrixAnalyte/ISAverage Recovery (%)Key BenefitReference
Liquid-Liquid Extraction (LLE)SerumPsychosine94.20 - 98.02%Good recovery, cleaner than PPTDella Casa, R., et al. (2013)
Alkaline Methanolysis & LLEBrain TissuePsychosine~95%Enriches for sphingolipidsJiang, X., et al. (2007)[5]
SPE (Phospholipid Removal Plate)PlasmaVarious Drugs>99% Phospholipid RemovalSuperior removal of interferencesVarious[4]

Note: The SPE data demonstrates the efficiency of phospholipid removal, which is a primary cause of ion suppression for analytes like this compound.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of psychosine and the mitigation of ion suppression.

Protocol 1: Psychosine Extraction from Dried Blood Spots (DBS)

This protocol is adapted from a method developed for newborn screening applications and focuses on efficient extraction from a complex matrix.

Source: Scolamiero, E., et al. Journal of Pharmaceutical and Biomedical Analysis (2019).[6]

  • Sample Punching: Punch a 3.5 mm diameter disc from a dried blood spot into a 96-well microplate.

  • Internal Standard Addition: Add 200 µL of the extraction solution (e.g., methanol (B129727) or a mixture of methanol:acetonitrile:water) containing the this compound internal standard to each well.

  • Extraction: Incubate the plate for 30 minutes at room temperature with gentle shaking to ensure complete elution of the analyte and internal standard from the DBS paper.

  • Supernatant Transfer: After incubation, carefully transfer the liquid extract to a new, clean 96-well plate.

  • Evaporation: Dry the extract completely under a gentle stream of warm air or nitrogen.

  • Reconstitution: Add 200 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) to each well to reconstitute the dried extract.

  • Analysis: Cover the plate, vortex briefly, and inject the sample directly into the LC-MS/MS system for analysis.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows for the numerical evaluation of the degree of ion suppression or enhancement.

Source: Based on standard bioanalytical method validation guidelines.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spiked Matrix): Extract at least six different blank matrix lots (e.g., plasma from different donors) using your sample preparation method. After the final evaporation step, reconstitute the extract with the solution from Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with this compound at the same concentration before starting the sample preparation procedure.

  • Analyze Samples: Inject and analyze all samples from Set A and Set B by LC-MS/MS.

  • Calculate Matrix Factor (MF): The matrix factor is calculated to quantify the ion suppression or enhancement.

    MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF of < 1 indicates ion suppression.

    • An MF of > 1 indicates ion enhancement.

  • Calculate Recovery (Optional): By analyzing Set C, you can also determine the recovery of your extraction method.

    Recovery (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] x 100

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Psychosine-d5 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of psychosine (B1678307), with a focus on the use of psychosine-d5 as an internal standard. The cross-validation and performance of different methodologies are discussed, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs in areas such as newborn screening for Krabbe disease, diagnostics, and therapeutic monitoring.

Introduction

Psychosine (galactosylsphingosine) is a cytotoxic lysosphingolipid that accumulates in individuals with Krabbe disease, an autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC). The quantification of psychosine is a critical biomarker for the diagnosis, prognosis, and monitoring of treatment efficacy for this devastating neurodegenerative condition. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by mass spectrometry, as it effectively corrects for variability during sample preparation and analysis. This guide compares the most common and emerging methods for psychosine quantification.

Comparative Analysis of Quantification Methods

The primary method for psychosine quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Variations of this technique, along with alternative approaches, are compared below.

Data Presentation: Quantitative Method Performance
ParameterStandard LC-MS/MS with C18 ColumnHydrophilic Interaction Liquid Chromatography (HILIC)-MS/MSShotgun Lipidomics (Direct Infusion)
Internal Standard This compoundThis compoundN,N-dimethyl psychosine (semi-synthetic)
Chromatographic Separation Yes (Reverse Phase)Yes (Normal Phase)No
Lower Limit of Quantification (LLOQ) ~0.2 ng/mL0.2 ng/mLLow fmol/μl
Linearity (Typical Range) 2.5–50 ng/mLNot explicitly stated, but validated for accuracy and precisionBroad linear dynamic range demonstrated
Precision (%CV) Intra-assay: <15%, Inter-assay: <15% (Typical)Intra- and inter-assay precision demonstrated to be acceptableNot explicitly stated in terms of %CV
Accuracy (%Bias) Within ±15% (Typical)Intra- and inter-assay accuracy demonstrated to be acceptableNot explicitly stated in terms of %Bias
Run Time Several minutes per sample~7 minutesShorter due to no chromatography
Key Advantage Robust, well-established, good for complex matricesExcellent separation of structural isomers (e.g., glucosylsphingosine)High throughput, simpler sample preparation
Key Disadvantage Longer run time compared to direct infusionRequires careful mobile phase optimizationPotential for ion suppression from complex matrix without chromatography

Experimental Protocols

Detailed methodologies for the key quantification methods are outlined below.

Standard LC-MS/MS using this compound

This is the most widely adopted method for psychosine quantification in clinical and research settings.

a. Sample Preparation (from Dried Blood Spots - DBS)

  • A 3 mm punch from a DBS is placed into a well of a 96-well plate.

  • An extraction solution containing methanol (B129727) and a known concentration of this compound is added to each well.

  • The plate is agitated for a set period (e.g., 30 minutes) to allow for the extraction of psychosine and the internal standard.

  • The plate is centrifuged, and the supernatant is transferred to a new plate.

  • The extract is then either directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid to aid in protonation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both psychosine and this compound.

HILIC-MS/MS Method

This method is particularly useful for separating psychosine from its structural isomer, glucosylsphingosine.

a. Sample Preparation

Sample preparation is similar to the standard LC-MS/MS method, involving a protein precipitation extraction with an organic solvent containing the this compound internal standard.

b. HILIC-MS/MS Conditions

  • LC System: HPLC or UHPLC system.

  • Column: A HILIC column.

  • Mobile Phase: A gradient typically involving a high concentration of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water).

  • Mass Spectrometer and Detection: Same as the standard LC-MS/MS method.

Shotgun Lipidomics (Direct Infusion MS/MS)

This method offers a high-throughput alternative by omitting the liquid chromatography step.

a. Sample Preparation

  • Lipids are extracted from the biological sample (e.g., tissue homogenate) using a solvent system like chloroform/methanol.

  • The lipid extract is subjected to alkaline methanolysis to remove interfering glycerophospholipids.

  • A semi-synthetic internal standard, such as N,N-dimethyl psychosine, is added to the treated extract.

b. Direct Infusion MS/MS Conditions

  • Sample Introduction: The prepared sample is directly infused into the mass spectrometer via a syringe pump.

  • Mass Spectrometer: A triple quadrupole or other tandem mass spectrometer.

  • Detection: Neutral loss scanning is performed to detect the loss of the galactose moiety (180 amu) from the protonated psychosine and internal standard molecules. Quantification is achieved by comparing the ion intensities.

Cross-Validation of Psychosine Quantification

A critical aspect of ensuring the reliability of psychosine quantification is the cross-validation of methods, particularly between different laboratories. An inter-laboratory study highlighted that while different labs using their own LC-MS/MS protocols could produce varying results, the use of a common set of dried blood spot calibrators allowed for the harmonization of these results, achieving congruence. This underscores the importance of standardized reference materials in cross-validation efforts.

Visualizations

Signaling and Metabolic Pathways

krabbe_pathway Krabbe Disease Pathogenesis and Psychosine Accumulation cluster_myelin Myelin Sheath Galactosylceramide Galactosylceramide GALC Galactocerebrosidase (GALC) Enzyme Galactosylceramide->GALC Normal Degradation AcidCeramidase Acid Ceramidase Galactosylceramide->AcidCeramidase Alternative Pathway (in GALC deficiency) Ceramide Ceramide GALC->Ceramide Galactose Galactose GALC->Galactose Psychosine Psychosine (Galactosylsphingosine) (Cytotoxic Accumulation) AcidCeramidase->Psychosine KrabbeDisease Krabbe Disease (GALC Deficiency) KrabbeDisease->GALC

Caption: Metabolic pathway illustrating psychosine accumulation in Krabbe disease.

Experimental Workflows

cross_validation_workflow Inter-Laboratory Cross-Validation Workflow cluster_preparation Centralized Preparation cluster_labs Participating Laboratories cluster_analysis Data Analysis and Comparison Calibrators Preparation of Common DBS Calibrators LabA Laboratory A (Own LC-MS/MS Protocol) Calibrators->LabA LabB Laboratory B (Own LC-MS/MS Protocol) Calibrators->LabB LabC Laboratory C (Own LC-MS/MS Protocol) Calibrators->LabC Analysis Analysis of Calibrators and Samples LabA->Analysis LabB->Analysis LabC->Analysis Comparison Comparison of Quantification Results Analysis->Comparison Congruence Assessment of Congruence Comparison->Congruence

Caption: Workflow for inter-laboratory cross-validation of psychosine quantification.

experimental_workflow General Experimental Workflow for Psychosine Quantification Sample Biological Sample (e.g., Dried Blood Spot) Spiking Spike with this compound Internal Standard Sample->Spiking Extraction Solvent Extraction (e.g., Methanol) Spiking->Extraction Cleanup Sample Cleanup (Centrifugation/Evaporation) Extraction->Cleanup LC_Separation LC Separation (e.g., C18 or HILIC) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: General workflow for psychosine quantification using LC-MS/MS.

Deuterium Labeling and its Influence on Psychosine-d5 in Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant effects of isotopic labeling on analytical standards is paramount for assay accuracy and reliability. This guide provides a detailed comparison of Psychosine (B1678307) and its deuterated analogue, Psychosine-d5, focusing on the impact of deuterium (B1214612) labeling on its behavior in mass spectrometry-based assays, a cornerstone in the diagnosis and monitoring of Krabbe disease.

Psychosine, a cytotoxic metabolite, accumulates in individuals with Krabbe disease, an autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2] Its quantification in biological matrices, such as dried blood spots (DBS), is a critical biomarker for newborn screening, diagnosis, and therapeutic monitoring.[3][4][5][6][7] To ensure accurate quantification, a stable isotope-labeled internal standard, most commonly this compound, is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][6] This guide delves into the comparative analytical behavior of Psychosine and this compound, presenting experimental data, detailed protocols, and visual workflows to elucidate the isotope effect in this critical application.

Quantitative Comparison of Analytical Properties

The primary role of this compound as an internal standard is to mimic the analytical behavior of the native Psychosine during sample preparation and analysis, correcting for variations in sample extraction, matrix effects, and instrument response.[8] The key difference intentionally introduced is the mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard.

ParameterPsychosine (Analyte)This compound (Internal Standard)Rationale for Similarity/Difference
Molecular Formula C24H47NO7C24H42D5NO7Introduction of 5 deuterium atoms.
Monoisotopic Mass 461.335 g/mol 466.366 g/mol Increased mass due to deuterium labeling.
Precursor Ion (m/z) 462.3467.3Reflects the mass difference in the protonated molecule [M+H]+.[4]
Product Ion 1 (m/z) 282.4287.4Fragmentation of the molecule, with the deuterium label retained on the monitored fragment.[4]
Product Ion 2 (m/z) 264.4269.4An alternative fragment, also retaining the deuterium label.[4]
Chromatographic Retention Time Expected to be nearly identicalMay exhibit a slight shift (typically earlier elution in reversed-phase LC)The "deuterium isotope effect" can cause subtle changes in physicochemical properties, leading to slight differences in chromatographic separation.[9][10] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[9]

The Deuterium Isotope Effect in Chromatography

While stable isotope-labeled internal standards are designed to co-elute with the analyte, the substitution of hydrogen with deuterium can sometimes lead to a phenomenon known as the chromatographic isotope effect.[9][10] Deuterium has a slightly larger atomic volume and forms a slightly stronger covalent bond with carbon compared to protium (B1232500) (¹H). This can lead to minor differences in the polarity and lipophilicity of the molecule.[11] In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[9] Although this effect is generally minimal, significant separation between the analyte and the internal standard can be problematic if a co-eluting matrix interference selectively affects the ionization of one over the other.[11] However, for most validated assays, this effect is negligible and does not impact the accuracy of quantification.

Experimental Protocols

The following is a generalized protocol for the quantification of Psychosine in dried blood spots using LC-MS/MS with this compound as an internal standard, based on methodologies described in the literature.[3][4][6]

1. Sample Preparation (from Dried Blood Spot)

  • A 3 mm punch from a dried blood spot is placed into a well of a 96-well plate.

  • An extraction solution, typically methanol (B129727) containing a known concentration of this compound, is added to each well.[4][6]

  • The plate is sealed and agitated (e.g., shaken or sonicated) to ensure efficient extraction of Psychosine and the internal standard from the filter paper.

  • The plate is then centrifuged to pellet the filter paper and any other solid debris.

  • The supernatant containing the extracted analytes is transferred to a new plate for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Separation: The extract is injected into a liquid chromatography system. Separation is typically achieved on a C18 or other suitable reversed-phase column with a gradient elution using mobile phases such as water and methanol or acetonitrile, often with additives like formic acid to promote ionization.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for both Psychosine and this compound, as detailed in the table above.[4] This highly selective and sensitive detection method ensures that only the compounds of interest are quantified.

3. Data Analysis and Quantification

  • The peak areas for the MRM transitions of both Psychosine and this compound are integrated.

  • A response ratio (Peak Area of Psychosine / Peak Area of this compound) is calculated.

  • The concentration of Psychosine in the sample is determined by comparing this response ratio to a calibration curve generated using known concentrations of Psychosine and a fixed concentration of this compound.

Visualizing the Workflow and Principles

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_preanalytical Sample Preparation cluster_analytical LC-MS/MS Analysis cluster_data Data Processing s1 Dried Blood Spot Punch s2 Add Methanol with This compound (Internal Standard) s1->s2 s3 Extract & Centrifuge s2->s3 s4 Transfer Supernatant s3->s4 s5 Inject into LC System s4->s5 s6 Chromatographic Separation (Analyte + IS) s5->s6 s7 ESI Source (Ionization) s6->s7 s8 Tandem Mass Spectrometer (MRM Detection) s7->s8 s9 Integrate Peak Areas s8->s9 s10 Calculate Area Ratio (Analyte / IS) s9->s10 s11 Quantify against Calibration Curve s10->s11

Caption: Experimental workflow for Psychosine quantification.

G cluster_ms Mass Spectrometry Detection cluster_quant Quantification Analyte Psychosine (Unknown Amount) MS Measure Intensity Ratio (Psychosine / this compound) Analyte->MS IS This compound (Known Amount) IS->MS Result Calculate Unknown Amount of Psychosine MS->Result

Caption: Principle of stable isotope dilution analysis.

References

Psychosine-d5 in the Spotlight: A Comparative Guide to Quantifying a Key Krabbe Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Krabbe disease, the accurate quantification of psychosine (B1678307) is paramount. This lysolipid, a cytotoxic metabolite that accumulates due to deficiency of the enzyme galactocerebrosidase (GALC), is a critical biomarker directly linked to disease severity. This guide provides a comprehensive comparison of methodologies for psychosine quantification, with a focus on the use of Psychosine-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for analysis.

The accumulation of psychosine in the nervous system is a central event in the pathogenesis of Krabbe disease, leading to widespread demyelination and severe neurological damage. Consequently, the precise measurement of psychosine levels in biological samples, particularly in dried blood spots (DBS), is crucial for newborn screening, diagnosis, prognosis, and monitoring therapeutic efficacy. This guide will delve into the experimental data supporting the correlation between psychosine levels and disease phenotype, detail the preeminent analytical methodology, and compare it with alternative approaches.

Psychosine Levels: A Direct Correlation with Krabbe Disease Severity

Quantitative analysis of psychosine in dried blood spots has demonstrated a strong correlation with the clinical severity of Krabbe disease. This relationship is fundamental for early diagnosis and for predicting the disease course, which can range from the severe early infantile form to later-onset manifestations.

Disease PhenotypeTypical Psychosine Concentration Range in DBS (nmol/L)Reference
Early Infantile Krabbe Disease (EIKD)>10[1][2]
Late-Onset Krabbe Disease2 - 10[1]
Asymptomatic/Low Risk<2[1]
Normal/Control<3[3]

Table 1: Correlation of Psychosine Concentrations in Dried Blood Spots with Krabbe Disease Phenotype.

The Gold Standard: LC-MS/MS with this compound Internal Standard

The most sensitive, specific, and accurate method for quantifying psychosine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] This technique offers high selectivity and allows for the precise measurement of low-abundance molecules like psychosine in complex biological matrices. A key component of this robust methodology is the use of a stable isotope-labeled internal standard, with this compound being a widely accepted choice.

Why this compound?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added to the sample at a known concentration before processing. It helps to correct for variations in sample extraction, matrix effects, and instrument response. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (deuterium in this case). This near-identical behavior during sample preparation and chromatography ensures the most accurate correction for analytical variability.

Experimental Workflow for Psychosine Quantification

The following diagram outlines the typical workflow for quantifying psychosine in dried blood spots using LC-MS/MS with a this compound internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DBS Dried Blood Spot Punch Extraction Extraction with Methanol containing this compound DBS->Extraction Centrifugation Centrifugation to Pellet Debris Extraction->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification G Psychosine Psychosine Accumulation ROS Reactive Oxygen Species (ROS) Production Psychosine->ROS JNK JNK Activation ROS->JNK cJun c-Jun Phosphorylation JNK->cJun Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Apoptosis Apoptosis of Oligodendrocytes cJun->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

References

Use of Psychosine-d5 to validate findings from animal studies in human samples.

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly reliant on robust analytical methods to translate findings from preclinical animal models to human studies. In the context of lysosomal storage disorders, particularly Krabbe disease, the accurate quantification of biomarkers is paramount. This guide provides a comparative analysis of the use of Psychosine-d5 as an internal standard in mass spectrometry-based assays, highlighting its importance in validating animal study data in human samples.

Psychosine (B1678307), a cytotoxic metabolite that accumulates in Krabbe disease, serves as a critical biomarker for disease diagnosis, progression, and monitoring treatment efficacy.[1][2][3][4][5] The "psychosine hypothesis" posits that this accumulation is the primary driver of the rapid degeneration of myelin-forming cells, leading to the severe neurological symptoms of the disease.[6][7] Animal models, such as the Twitcher mouse, which naturally develops a condition akin to Krabbe disease, have been instrumental in understanding the disease's pathophysiology and in testing novel therapeutic interventions.[8][9] The consistent observation of elevated psychosine levels in both the Twitcher mouse and human patients with Krabbe disease validates the utility of this animal model.[8][9]

The translation of these findings to the clinical setting hinges on the ability to reliably and accurately measure psychosine in human samples, such as dried blood spots (DBS) and erythrocytes.[10][11][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this quantification.[9][10][11][12][13][14] To ensure the precision and accuracy of these assays, a stable isotope-labeled internal standard is essential to correct for variations during sample preparation and analysis.[15][16] this compound, a deuterated form of psychosine, is the most commonly used internal standard for this purpose.[10][11][12]

Performance Comparison of Internal Standards

While this compound is the preferred internal standard for psychosine quantification, other compounds have been utilized. The following table compares the performance characteristics of this compound with an alternative, N,N-dimethyl-D-erythro-sphingosine, based on data from published studies.

Internal StandardAnalyte SimilarityCo-elution with AnalyteMatrix Effect CompensationAccuracy and PrecisionReference
This compound Structurally and chemically identical to psychosineYesExcellentHigh[10][11][12]
N,N-dimethyl-D-erythro-sphingosine Structurally similar but not identicalNoGoodGood[14][17]

Key takeaway: this compound's identical chemical and physical properties to the endogenous analyte make it the superior choice for an internal standard, providing the most accurate and reliable quantification.

Experimental Protocols

A validated LC-MS/MS method for the quantification of psychosine in dried blood spots using this compound is crucial for clinical applications, including newborn screening and therapeutic monitoring.[1][4][11]

Sample Preparation from Dried Blood Spots
  • A 3 mm punch is taken from a dried blood spot sample.

  • The punch is placed in a well of a 96-well plate.

  • An extraction solution containing methanol (B129727) and this compound as the internal standard is added to each well.[10]

  • The plate is agitated to ensure complete extraction of psychosine from the filter paper.

  • The extract is then separated from the filter paper, typically by centrifugation or filtration.

  • The supernatant is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a solution suitable for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatography: The reconstituted sample is injected onto a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate psychosine from its isomers, such as glucosylsphingosine.[14]

  • Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both psychosine and the this compound internal standard.

Visualizing Key Processes

To better understand the context of this compound's application, the following diagrams illustrate the underlying biological pathway and the analytical workflow.

Psychosine Signaling Pathway cluster_0 Myelinating Cells (Oligodendrocytes & Schwann Cells) cluster_1 Pathological Effects Galactosylceramide Galactosylceramide GALC GALC Galactosylceramide->GALC Degradation Psychosine Psychosine Galactosylceramide->Psychosine Alternative Pathway (in GALC deficiency) Ceramide Ceramide GALC->Ceramide Cytotoxicity Cytotoxicity Psychosine->Cytotoxicity Demyelination Demyelination Psychosine->Demyelination Apoptosis Apoptosis Psychosine->Apoptosis

Caption: The "Psychosine Hypothesis" in Krabbe Disease.

Analytical_Workflow Human_Sample Human Sample (e.g., Dried Blood Spot) Extraction Extraction with this compound Internal Standard Human_Sample->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification of Psychosine MS_Detection->Quantification

Caption: Workflow for psychosine analysis in human samples.

References

Comparing the performance of different mass spectrometry platforms for Psychosine-d5 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. Psychosine (B1678307), a cytotoxic metabolite that accumulates in Krabbe disease, a rare lysosomal storage disorder, is a critical biomarker for diagnosis and monitoring disease progression. Psychosine-d5 is the stable isotope-labeled internal standard of choice for its quantification by mass spectrometry, ensuring accuracy and precision. This guide provides a comparative overview of the performance of different mass spectrometry platforms for the analysis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Mass Spectrometry Platforms

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Lower Limit of Quantification (LLOQ) ~2.5 ng/mL[1]0.3 - 5 ng/mL0.13 - 5.00 ng L-1
Upper Limit of Quantification (ULOQ) ~50 ng/mL[1]Typically 3-4 orders of magnitudeTypically 3-4 orders of magnitude
Linear Dynamic Range ~2 orders of magnitude[1]>3 orders of magnitude>3 orders of magnitude
Precision (%RSD) <15%<15%<15%
Accuracy (%Bias) ±15%±15%±15%
Primary Application Targeted QuantificationHigh-Resolution Accurate Mass Screening and QuantificationHigh-Resolution Accurate Mass Screening and Quantification

Note: The performance characteristics for Q-TOF and Orbitrap platforms are typical values for small molecule quantification and may vary depending on the specific instrument model and experimental conditions. The data for the Triple Quadrupole is based on a validated method for psychosine.

Experimental Protocols

A robust and validated experimental protocol is crucial for the reliable quantification of this compound. The following sections detail a general workflow and platform-specific considerations.

Sample Preparation: Dried Blood Spots (DBS)

Dried blood spots are a common matrix for psychosine analysis, particularly in newborn screening for Krabbe disease.

  • Spotting: Whole blood is spotted onto a filter paper card and allowed to dry at ambient temperature for at least 3 hours, protected from direct sunlight.[2]

  • Punching: A 3-mm punch is taken from the center of the dried blood spot.

  • Extraction: The punched spot is placed in a well of a 96-well plate. An extraction solution, typically methanol (B129727) containing the this compound internal standard, is added.[3]

  • Incubation and Elution: The plate is sealed and incubated with shaking to facilitate the elution of psychosine and the internal standard from the filter paper.

  • Centrifugation: The plate is centrifuged to pellet any solid debris.

  • Supernatant Transfer: The supernatant containing the analytes is transferred to a new plate for analysis.

Liquid Chromatography (LC)

Proper chromatographic separation is essential to resolve psychosine from its isomers and other matrix components.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of the polar psychosine molecule.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

  • Flow Rate: Flow rates are typically in the range of 0.2-0.6 mL/min for conventional HPLC and UPLC systems.

  • Injection Volume: A small injection volume, typically 5-10 µL, is used.

Mass Spectrometry (MS)

The choice of mass spectrometer and its settings are critical for achieving the desired sensitivity and selectivity.

Triple Quadrupole (QqQ) Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the mode of choice for targeted quantification. This involves selecting the precursor ion of this compound in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This highly selective process minimizes background noise and enhances sensitivity.

  • MRM Transitions:

    • Psychosine: m/z 462.4 -> m/z 282.3 (Quantifier), m/z 462.4 -> m/z 264.3 (Qualifier)

    • This compound: m/z 467.4 -> m/z 287.3

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry:

  • Ionization: ESI in positive ion mode.

  • Acquisition Mode: Typically operated in a data-independent acquisition (DIA) mode, such as SWATH or MS^E^, or a targeted high-resolution MS/MS mode. This allows for the acquisition of high-resolution mass spectra for both precursor and product ions, providing high specificity and the ability to retrospectively analyze data for other compounds.

  • High-Resolution Mass Measurement: The accurate mass measurement capabilities of the TOF analyzer enable confident identification of this compound and differentiation from isobaric interferences.

Orbitrap Mass Spectrometry:

  • Ionization: ESI in positive ion mode.

  • Acquisition Mode: Can be operated in various modes, including full scan with high resolution, targeted selected ion monitoring (SIM) with high resolution, or parallel reaction monitoring (PRM), which is analogous to MRM but with high-resolution detection of product ions.

  • Ultra-High Resolution: The Orbitrap analyzer provides exceptionally high mass resolution and accuracy, further enhancing the specificity of the analysis and reducing the likelihood of interferences.

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological significance of psychosine, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_result Result DBS Dried Blood Spot Punch 3mm Punch DBS->Punch Extraction Methanol with This compound Punch->Extraction Elution Incubation & Elution Extraction->Elution Centrifugation Centrifugation Elution->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC HILIC Separation Supernatant->LC MS Mass Spectrometry (QqQ, Q-TOF, or Orbitrap) LC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of Psychosine Data->Quantification

Experimental workflow for this compound analysis.

In Krabbe disease, the deficiency of the enzyme galactosylceramidase (GALC) leads to the accumulation of psychosine. This accumulation is cytotoxic, particularly to oligodendrocytes, the myelin-producing cells in the central nervous system, leading to demyelination and severe neurological symptoms.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Psychosine Psychosine Accumulation PKC Protein Kinase C (PKC) Psychosine->PKC Inhibition IGF1R IGF-1 Receptor Psychosine->IGF1R Disruption PLA2 Phospholipase A2 Psychosine->PLA2 Activation Caspases Caspase Activation PKC->Caspases Inhibition PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 Akt->mTORC2 Akt->Caspases Inhibition mTORC2->Akt Apoptosis Oligodendrocyte Apoptosis Caspases->Apoptosis

Simplified signaling pathway of psychosine-induced apoptosis.

Conclusion

The choice of mass spectrometry platform for this compound analysis depends on the specific requirements of the study. Triple quadrupole mass spectrometers offer excellent sensitivity and are the gold standard for targeted quantification in clinical and regulated environments. Q-TOF and Orbitrap platforms provide the added benefit of high-resolution accurate mass data, which is invaluable for research applications requiring high specificity and the potential for untargeted analysis. Regardless of the platform, a well-validated method with a robust experimental protocol is essential for obtaining reliable and accurate data in the study of Krabbe disease and other related disorders.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Psychosine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Psychosine-d5. As a deuterated analog of Psychosine, a known cytotoxic lipid, this compound should be handled with the utmost care to minimize exposure risks in the laboratory setting.[1][2] The following procedural guidance is designed to ensure a safe operational workflow for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Psychosine is a highly cytotoxic lipid capable of inducing cell death.[1][2] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and ocular exposure. Due to the limited toxicological data available for the deuterated form, it must be handled with the same precautions as its non-deuterated, potent counterpart. The following table summarizes the mandatory personal protective equipment for handling this compound.

PPE CategorySpecific RecommendationsRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) when handling powder.To prevent inhalation of airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.To prevent skin absorption. Change gloves frequently and immediately if contaminated.[3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust and splashes.[3]
Body Protection Laboratory coat or disposable gown with a solid front and long sleeves.To protect skin and personal clothing from contamination.[3][4]
Face Protection Face shield, in addition to goggles, when there is a significant risk of splashing.To provide a barrier for the entire face.[3]
Operational Plan for Safe Handling

A systematic approach is essential to minimize the risk of exposure when handling this compound. All operations should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control for aerosolization.[4]

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the designated workspace is clean and uncluttered. Cover the work surface with absorbent, plastic-backed pads to contain any potential spills.[4]

  • PPE Donning: Put on all required personal protective equipment as outlined in the table above.

  • Compound Weighing: If working with a solid form, carefully weigh the required amount on a calibrated analytical balance within a chemical fume hood to minimize the generation of dust.

  • Solubilization: If preparing a solution, add the solvent to the vial containing this compound slowly and carefully to avoid splashing. Cap the vial securely and mix gently until the solid is fully dissolved.

  • Aliquoting and Use: Use precision tools, such as calibrated micropipettes with filtered tips, for transferring the solution.

  • Post-Handling: After use, securely seal all containers containing this compound. Decontaminate the work area and any equipment used.

  • PPE Doffing: Remove personal protective equipment in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Contaminated Materials: This includes, but is not limited to, gloves, disposable gowns, pipette tips, absorbent pads, and any empty vials.

  • Waste Containers: Use clearly labeled, leak-proof, and sealed containers specifically designated for cytotoxic or hazardous chemical waste.[3]

  • Regulations: Adhere to all local, state, and federal regulations governing the disposal of hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is significant, alert others and contact your institution's EHS department. If trained and the spill is small, use a chemical spill kit to contain and clean up the material, wearing appropriate PPE.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Prepare Designated Workspace (Fume Hood/BSC) don_ppe 2. Don Full PPE prep_area->don_ppe Ensure safety weigh 3. Weigh Compound don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution weigh->dissolve If creating solution use 5. Aliquot and Use in Experiment weigh->use If using solid directly dissolve->use decontaminate 6. Decontaminate Workspace & Equipment use->decontaminate After experiment completion doff_ppe 7. Doff & Dispose of PPE decontaminate->doff_ppe waste_disposal 9. Segregate & Dispose of Hazardous Waste decontaminate->waste_disposal Collect all waste wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.